molecular formula C6H5N3O B613787 7-Deazahypoxanthine CAS No. 3680-71-5

7-Deazahypoxanthine

Cat. No.: B613787
CAS No.: 3680-71-5
M. Wt: 135.12 g/mol
InChI Key: FBMZEITWVNHWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deazahypoxanthine is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 97%min.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMZEITWVNHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190281
Record name 7-Deazahypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-71-5
Record name 7-Deazahypoxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3680-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Deazahypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3680-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3680-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Deazahypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Deazahypoxanthine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-deazahypoxanthine, a purine analogue of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic compound where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom.[1][2][3] This modification significantly alters its electronic properties and biological activity compared to its parent compound, hypoxanthine.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₆H₅N₃O[4][5]
Molecular Weight 135.12 g/mol
CAS Number 3680-71-5
IUPAC Name 3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Synonyms 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, 7-Deaza-6-hydroxy Purine
Appearance White to light yellow or light orange powder/crystal
Melting Point 345-350 °C
Solubility Limited solubility in water, soluble in DMSO and alkaline aqueous solutions.
SMILES O=C1NC=Nc2[nH]ccc12
InChI 1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, making them promising candidates for drug development, particularly in oncology.

Antiproliferative Activity via Microtubule Destabilization

A primary mechanism of action for the anticancer effects of C2-substituted this compound derivatives is the disruption of the microtubule network in cancer cells. These compounds bind to the colchicine site on β-tubulin, inhibiting its polymerization. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Microtubule_Destabilization_Pathway cluster_0 Cellular Effects of this compound Derivatives Compound This compound Derivatives Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Leads to Microtubule Microtubule Destabilization Polymerization->Microtubule MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis caption Microtubule destabilization by this compound.

Caption: Microtubule destabilization by this compound.

Inhibition of Angiogenesis

This compound has demonstrated anti-angiogenic properties. This is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). By disrupting the VEGF signaling pathway, this compound can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. Additionally, the parent compound, 7-deazaxanthine, is a known inhibitor of thymidine phosphorylase (TP), an enzyme involved in angiogenesis.

Angiogenesis_Inhibition_Pathway cluster_0 Anti-Angiogenic Mechanism Compound This compound VEGF VEGF Synthesis Compound->VEGF Inhibits VEGFR VEGF-VEGFR Binding Compound->VEGFR Inhibits Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis VEGFR->Angiogenesis caption Inhibition of angiogenesis by this compound.

Caption: Inhibition of angiogenesis by this compound.

Xanthine Oxidase Inhibition

This compound is a known inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. The product of its oxidation by xanthine oxidase, 7-deazaxanthine, is a potent inhibitor of the enzyme.

DerivativeIC₅₀ (µM)Reference
This compound-8-carboxylate ester derivative (Compound 3)11
This compound-8-carboxylic acid (Compound 4)103
Other Potential Signaling Pathways

As a purine analogue, 7-deazaxanthine may have off-target effects on other signaling pathways by acting as an ATP analog. Potential pathways that could be affected include:

  • Cyclin-Dependent Kinase (CDK) Signaling Pathway: Interference with CDKs could affect cell cycle progression.

  • Protein Kinase A (PKA) Signaling Pathway: Inhibition of PKA could have widespread effects on cellular metabolism and gene expression.

  • Protein Kinase C (PKC) Signaling Pathway: As an ATP-competitive inhibitor, it could potentially inhibit PKC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A common and efficient method for synthesizing the 7-deazaxanthine scaffold is through a one-pot, three-component reaction.

Synthesis_Workflow cluster_0 General Synthesis Workflow Start Starting Materials: - Arylglyoxals - 6-Amino-1,3-dimethyluracil - Barbituric acid derivatives Reaction One-pot, three-component reaction (TBAB catalyst, Ethanol, 50°C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Purification Purification Monitoring->Purification Reaction complete Product Polysubstituted Pyrrolo[2,3-d]pyrimidines (7-Deazaxanthine core) Purification->Product caption Workflow for multicomponent synthesis.

References

The Genesis of a Scaffold: A Technical Chronicle of 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Biological Significance of 7-Deazahypoxanthine.

Introduction

This compound, a pyrrolo[2,3-d]pyrimidine core, represents a pivotal scaffold in medicinal chemistry and drug discovery. As a purine analog, its unique structural modification—the replacement of the nitrogen atom at position 7 with a carbon atom—confers altered electronic properties and metabolic stability, making it a valuable building block for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, biological activities, and the signaling pathways modulated by its derivatives. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted role in drug development.

Discovery and Historical Perspective

The exploration of purine analogs as potential antimetabolites and therapeutic agents began in the mid-20th century. While the definitive first synthesis of this compound is not singular and evolved from early explorations of purine chemistry, the foundational work on purine nucleoside analogs by Davoll and Lowy in 1951 was instrumental in laying the groundwork for the synthesis of such modified heterocycles. Their research into new synthetic routes for purine nucleosides spurred further investigation into isosteric replacements within the purine ring system.

Initially investigated for its potential to interfere with nucleic acid metabolism, this compound itself did not immediately emerge as a therapeutic agent. Instead, its significance grew as a versatile chemical scaffold. Researchers discovered that derivatives of this core structure exhibited a wide range of potent biological activities, from anticancer and antiviral to enzyme inhibition. This has led to the development of numerous compounds that are now integral to preclinical and clinical research.

Synthetic Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. Below are detailed protocols for a common method of synthesizing the parent compound and a general approach for creating more complex, substituted derivatives.

Synthesis of this compound (7H-pyrrolo[2,3-d]pyrimidin-4-one)

A prevalent method for the synthesis of the this compound core involves the cyclization of a substituted pyrimidine precursor.

Experimental Protocol:

  • Starting Material: 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol.

  • Reaction: 150 mg (0.7 mmol) of 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol is dissolved in 5.0 mL of 1N HCl solution.

  • Stirring: The mixture is stirred at room temperature for 1 hour.

  • Isolation: The resulting precipitate is filtered, washed with a minimal amount of water, and dried in a vacuum oven overnight.

  • Product: This yields approximately 60 mg (64%) of this compound as a white solid.

G start 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol step1 Dissolve in 1N HCl start->step1 step2 Stir at RT for 1 hr step1->step2 step3 Filter, Wash, and Dry step2->step3 product This compound step3->product

Synthesis of this compound.

Multicomponent Reaction for Substituted this compound Derivatives

A versatile approach for generating a library of substituted this compound derivatives is through a multicomponent reaction (MCR).

Experimental Protocol:

  • Reactants: A mixture of an appropriate sulfonamido acetophenone (1.0 eq), a benzaldehyde derivative (1.0 eq), and cyanoacetamide (1.0 eq) are combined.

  • Solvent and Base: The reactants are suspended in ethanol, and granular potassium carbonate (K₂CO₃) is added as a base.

  • Reaction: The mixture is heated to reflux.

  • Intermediate Formation: This reaction yields a substituted aminopyrrole precursor.

  • Cyclization: The aminopyrrole is then cyclized via a ring-closing reaction with an appropriate alkyne, such as ethyl-hex-5-ynoate, in the presence of a strong base like sodium ethoxide at elevated temperatures to form the this compound framework.

G acetophenone Sulfonamido Acetophenone mcr Multicomponent Reaction (EtOH, K2CO3, Reflux) acetophenone->mcr benzaldehyde Benzaldehyde Derivative benzaldehyde->mcr cyanoacetamide Cyanoacetamide cyanoacetamide->mcr pyrrole Substituted Aminopyrrole mcr->pyrrole cyclization Ring Closure (Alkyne, NaOEt, Heat) pyrrole->cyclization product Substituted This compound cyclization->product

Multicomponent Synthesis Workflow.

Biological Activities and Quantitative Data

While this compound itself exhibits some biological activity, its primary importance lies in serving as a scaffold for highly potent derivatives. These derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics.

Compound/AnalogCancer Cell LineIC₅₀ ValueReference
This compound Analog 1HeLaPotent nanomolar activity[1]
C2-alkynyl this compoundColon Cancer Cell LinesDouble to single-digit nanomolar[1]
Rigidin-inspired Derivative 33 HeLaGI₅₀ = 45 ± 4 nM[2]
Rigidin-inspired Derivative 59 HeLaGI₅₀ = 45 ± 4 nM[2]
Enzyme Inhibition

The this compound core has been utilized to design potent inhibitors of several key enzymes.

This compound is a known inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and associated with hyperuricemia and gout.

Compound/AnalogEnzymeIC₅₀ ValueReference
This compoundXanthine OxidaseKnown inhibitor, specific IC₅₀ not widely reported
8-functionally substituted derivative 3 Xanthine Oxidase11 µM
This compound-8-carboxylic acid 4 Xanthine Oxidase103 µM

Derivatives of this compound are potent inhibitors of PNP, a target for T-cell malignancies and autoimmune diseases.

Compound/AnalogEnzymeIC₅₀ ValueReference
Acyclic nucleoside phosphonates with 9-deazahypoxanthineHuman PNPAs low as 19 nM[3]
Acyclic nucleoside phosphonates with 9-deazahypoxanthineM. tuberculosis PNPAs low as 4 nM
Adenosine A₂A Receptor Antagonism

Certain derivatives have been explored as antagonists of the adenosine A₂A receptor, a target for neurodegenerative disorders like Parkinson's disease.

Compound/AnalogReceptorKᵢ ValueReference
7-deaza-9-phenylhypoxanthineAdenosine A₂A ReceptorData suggests lower affinity compared to newer antagonists

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are a result of their interaction with multiple cellular targets and signaling pathways.

Microtubule Targeting Pathway

Many potent anticancer this compound derivatives function as microtubule-targeting agents. They bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.

G compound This compound Derivative tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Inhibition of Microtubule Polymerization tubulin->polymerization Leads to arrest G2/M Phase Cell Cycle Arrest polymerization->arrest apoptosis Apoptosis arrest->apoptosis

Microtubule Targeting by this compound Derivatives.

Adenosine A₂A Receptor Signaling Pathway

As antagonists of the adenosine A₂A receptor, certain this compound derivatives can modulate downstream signaling cascades. The A₂A receptor is a Gs protein-coupled receptor. Its activation by adenosine normally leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). By blocking this receptor, this compound derivatives can prevent these downstream effects, which has therapeutic implications in neurological disorders where this pathway is dysregulated.

G compound This compound Derivative a2a Adenosine A2A Receptor (Gs) compound->a2a Inhibits adenosine Adenosine adenosine->a2a Activates ac Adenylyl Cyclase a2a->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Signaling pka->downstream

Adenosine A₂A Receptor Antagonism.

Purine Nucleoside Phosphorylase (PNP) Inhibition Pathway

Inhibition of PNP by this compound derivatives has profound effects, particularly in T-cells. PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of deoxyguanosine (dGuo). When PNP is inhibited, dGuo accumulates and is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP allosterically inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, leading to apoptosis. This accumulation of dGTP also activates a cascade of caspases, including caspase-3, -8, and -9, further promoting programmed cell death.

G compound This compound Derivative pnp PNP compound->pnp Inhibits dguo Deoxyguanosine (dGuo) pnp->dguo Metabolizes dguo->pnp Substrate dgtp dGTP Accumulation dguo->dgtp Phosphorylation rr Ribonucleotide Reductase dgtp->rr Inhibits caspases Caspase Activation (Casp-3, -8, -9) dgtp->caspases Activates dna DNA Synthesis rr->dna Required for apoptosis Apoptosis caspases->apoptosis

PNP Inhibition and Induction of Apoptosis.

Conclusion

From its origins in the mid-20th century exploration of purine analogs, this compound has evolved into a cornerstone of modern medicinal chemistry. Its robust and versatile scaffold has enabled the development of a multitude of derivatives with potent and diverse biological activities. The ability of these compounds to selectively target key cellular components and signaling pathways, including microtubules, G protein-coupled receptors, and essential enzymes, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological significance of this compound, offering valuable insights for researchers and drug development professionals. The continued exploration of this remarkable scaffold promises to yield novel therapeutic agents for a wide range of diseases.

References

7-Deazahypoxanthine solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of 7-Deazahypoxanthine

Introduction

This compound, with the chemical formula C₆H₅N₃O, is a synthetic purine analog that serves as a crucial scaffold in medicinal chemistry.[1] At room temperature, it appears as a white to off-white crystalline solid.[1] Its structure, characterized by the replacement of a nitrogen atom at the 7-position with a carbon, differentiates it from its endogenous counterpart, hypoxanthine. This modification significantly alters its electronic properties and hydrogen bonding capabilities, making it a valuable building block for the development of various therapeutic agents, including antiviral and anticancer drugs.[1] Given its importance, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of its biological signaling pathways.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro assay design. This compound exhibits limited solubility in aqueous solutions but is more readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[1] The poor aqueous solubility of this compound and its derivatives can pose challenges in experimental reproducibility and therapeutic development.[2]

Below is a summary of the available quantitative solubility data for this compound in various solvents.

SolventSolubilityTemperatureNotesSource
Dimethyl Sulfoxide (DMSO)50 mg/mL (370.04 mM)Not SpecifiedRequires sonication; hygroscopic nature of DMSO can impact solubility.
Dimethyl Sulfoxide (DMSO)SolubleNot Specified-
WaterLimited solubilityRoom Temperature-
Alkaline Aqueous SolutionsMore readily soluble than in waterRoom Temperature-

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a foundational technique for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, water, ethanol)

  • Sealed glass vials or flasks

  • Temperature-controlled agitator (shaker or magnetic stirrer)

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the container in a temperature-controlled agitator.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

    • This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

Below is a diagram illustrating the workflow for the shake-flask solubility determination method.

G A Add excess this compound to solvent B Agitate at constant temperature (24-72 hours) A->B Equilibration C Centrifuge and filter to separate solid B->C Phase Separation D Quantify concentration of dissolved compound via HPLC C->D Analysis E Report solubility (e.g., mg/mL) D->E Reporting

Shake-Flask Method Workflow

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action primarily involve the disruption of critical cellular processes.

Microtubule Destabilization: A primary mechanism of action for C2-substituted this compound derivatives is their ability to disrupt the microtubule network in cancer cells. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the signaling pathway of microtubule destabilization by this compound analogs.

G A This compound Analogs B β-tubulin (Colchicine-binding site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Arrest D->E F Apoptosis E->F

Microtubule Destabilization Pathway

Inhibition of Angiogenesis: 7-Deazaxanthine, a related compound, has been reported to possess anti-angiogenic properties. This is thought to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). By inhibiting the VEGF signaling pathway, 7-deazaxanthine may impede the formation of new blood vessels, which is essential for tumor growth and metastasis.

G A 7-Deazaxanthine B VEGF Synthesis A->B Inhibits D VEGFR A->D Prevents binding C VEGF B->C C->D Binds to E Angiogenesis D->E Activates

Xanthine Oxidase Inhibition

Conclusion

This technical guide provides a detailed overview of the solubility of this compound, highlighting its preferential solubility in polar organic solvents such as DMSO. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to determine its solubility in various solvent systems. Furthermore, the elucidation of its involvement in key signaling pathways, including microtubule destabilization, potential angiogenesis inhibition, and xanthine oxidase inhibition, underscores its significance as a versatile scaffold in the development of novel therapeutics. A comprehensive understanding of these properties is essential for advancing the research and application of this compound and its derivatives in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural analog of the purine hypoxanthine, it serves as a key scaffold for the synthesis of various biologically active molecules, including potent anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis of its biological activities, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

This compound, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a white to off-white crystalline solid.[1] Its core structure consists of a pyrimidine ring fused to a pyrrole ring.[2] This modification, replacing the nitrogen at the 7-position of the purine ring with a carbon, alters its electronic properties and hydrogen bonding capabilities compared to its parent compound, hypoxanthine.[1]

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided in the table below. The compound is stable under ambient conditions but should be stored in a cool, dry, and dark environment to prevent degradation.[3]

PropertyValueReference(s)
CAS Number 3680-71-5[4]
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 345-350 °C
Boiling Point Not available (likely decomposes)
pKa (Predicted) 11.99 ± 0.20
Solubility

This compound exhibits limited solubility in water but is more readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). Quantitative solubility data is crucial for the design of in vitro and in vivo experiments.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) 50 mg/mL (with sonication)
1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL
Water Sparingly soluble

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While detailed spectral assignments for the parent compound are not extensively published, general characteristics can be inferred from its structure and data on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of pyrrolo[2,3-d]pyrimidine derivatives typically shows characteristic signals for the protons on the pyrrole and pyrimidine rings. For a synthesized sample of 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, the following ¹H NMR data has been reported in DMSO-d₆:

  • ¹H NMR (360 MHz, DMSO-d₆): δ 11.83 (s, 1H, NH), 10.75 (s, 1H, NH), 7.80 (s, 1H), 7.01 (dd, J=2.65, 3.21 Hz, 1H), and 6.42 (dd, J=2.09, 3.21 Hz, 1H).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at m/z 135, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H groups in the pyrrole and pyrimidine rings.

  • C=O stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the carbonyl group.

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-H stretching: Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the this compound scaffold involves the cyclization of a substituted pyrimidine precursor. The following is a representative protocol:

Reaction:

  • Starting Material: 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one

  • Reagent: 1N Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 150 mg (0.7 mmol) of 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one in 5.0 mL of 1N HCl solution.

    • Stir the mixture at room temperature for 1 hour.

    • Filter the resulting precipitate.

    • Wash the precipitate with a minimal amount of water.

    • Dry the solid in a vacuum oven overnight to yield 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a white solid (60 mg, 64% yield).

G A 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one B 1N HCl Room Temperature, 1 hr A->B C This compound B->C

Synthesis of this compound.
Xanthine Oxidase Inhibition Assay

This compound and its derivatives are known inhibitors of xanthine oxidase, a key enzyme in purine metabolism. The following spectrophotometric assay can be used to determine the inhibitory activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Xanthine Oxidase

  • Xanthine (substrate)

  • This compound (inhibitor)

  • Potassium phosphate buffer (pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the stock solution in DMSO.

  • In a 96-well plate, add the following to each well:

    • 178 µL of potassium phosphate buffer

    • 2 µL of the this compound dilution (or DMSO for control)

    • 10 µL of xanthine oxidase solution

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of xanthine solution to each well.

  • Immediately measure the increase in absorbance at 295 nm at regular intervals for 10-15 minutes.

  • Calculate the reaction rates and determine the IC₅₀ value.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement A Prepare this compound stock and dilutions in DMSO B Add buffer, inhibitor/DMSO, and Xanthine Oxidase to wells A->B C Pre-incubate at RT for 10 min B->C D Add Xanthine to initiate reaction C->D E Measure absorbance at 295 nm over time D->E F Calculate reaction rates and IC50 E->F

Workflow for Xanthine Oxidase Inhibition Assay.
Tubulin Polymerization Assay

Derivatives of this compound are potent microtubule-targeting agents. A tubulin polymerization assay can be used to assess this activity.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will prevent this increase.

Materials:

  • Purified tubulin

  • GTP

  • Polymerization buffer

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, prepare a reaction mixture containing polymerization buffer, GTP, and tubulin.

  • Add the this compound solution or DMSO (for control) to the reaction mixture.

  • Transfer the mixture to a pre-warmed cuvette in the spectrophotometer at 37 °C.

  • Monitor the change in absorbance at 340 nm over time.

  • Analyze the polymerization curves to determine the effect of the compound.

G A Prepare reaction mixture (buffer, GTP, tubulin) on ice B Add this compound or DMSO (control) A->B C Transfer to cuvette at 37°C B->C D Monitor absorbance at 340 nm C->D E Analyze polymerization curves D->E

Workflow for Tubulin Polymerization Assay.

Biological Signaling Pathways

Inhibition of Microtubule Dynamics

A primary mechanism of action for many C2-substituted this compound derivatives is the disruption of microtubule dynamics. These compounds bind to tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

G A This compound Derivatives B Tubulin A->B Binds to C Inhibition of Polymerization B->C D Microtubule Destabilization C->D E Mitotic Arrest D->E F Apoptosis E->F G A Hypoxanthine XO1 Xanthine Oxidase A->XO1 B Xanthine XO2 Xanthine Oxidase B->XO2 C Uric Acid XO1->B XO2->C Inhibitor This compound Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

References

7-Deazahypoxanthine: A Purine Analog with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine, is a significant purine analog that has garnered substantial interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, its role as a purine analog, and its primary mechanisms of action, with a focus on its anticancer and enzymatic inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development of this compound-based therapeutics.

Introduction

Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis and other essential cellular processes. This compound, which belongs to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class of compounds, is a notable example.[1] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters its electronic properties and metabolic stability, making it a valuable scaffold for drug design.[2]

Derivatives of this compound have demonstrated potent biological activities, including anticancer and antiviral effects.[3] The primary and most well-documented anticancer mechanism of action for C2-substituted 7-deazahypoxanthines is their ability to disrupt the microtubule network in cancer cells.[4] Additionally, these compounds have been investigated as inhibitors of key enzymes such as xanthine oxidase. This guide will delve into the technical details of this compound's chemistry, biological activities, and the experimental methodologies used to evaluate its therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient method is the one-pot, three-component reaction. More complex, tricyclic analogs can be generated through multi-step synthesis starting from substituted pyrrolo[2,3-d]pyrimidin-4(1H)-ones.

General One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A versatile method for synthesizing the 7-deazaxanthine core, a precursor to many this compound derivatives, involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction is often catalyzed by tetra-n-butylammonium bromide (TBAB) and proceeds under mild conditions with high yields.

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound can be synthesized to explore structure-activity relationships. For example, 6-functionalized pyrrolo[2,3-d]pyrimidines have been synthesized from 4,6-dichloropyrimidine-5-carbaldehyde.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

The anticancer effects of this compound derivatives are primarily attributed to two mechanisms: microtubule destabilization and potential inhibition of angiogenesis.

C2-substituted 7-deazahypoxanthines act as microtubule-targeting agents. They bind to β-tubulin at the colchicine-binding site, which inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Some 7-deazaxanthine derivatives have been shown to possess anti-angiogenic properties, potentially through the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. By interfering with the formation of new blood vessels, these compounds can restrict the blood supply to tumors, thereby impeding their growth and metastasis. VEGF inhibitors can act by binding to VEGF itself or its receptors, preventing the activation of downstream signaling pathways that promote angiogenesis.

Enzymatic Inhibition

This compound and its derivatives have been shown to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

Quantitative Data

The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
This compound derivative 3Xanthine Oxidase11
This compound derivative 4Xanthine Oxidase103
C2-alkynyl-7-deazahypoxanthine (analogue 7)SW620 (Human Colon Cancer)Statistically significant tumor volume reduction at 3 mg/kg
DL-3MDA-MB-231 (Breast Cancer)5.3 ± 0.69
DL-3MCF-7 (Breast Cancer)3.54 ± 0.76
DL-4MDA-MB-231 (Breast Cancer)7.9 ± 0.99
DL-4MCF-7 (Breast Cancer)4.75 ± 1.09
Compound 13MCF-7 (Breast Cancer)3.0
Compound 14MCF-7 (Breast Cancer)4.0
Compound 15MCF-7 (Breast Cancer)1.88 ± 0.06
Compound 15HepG2 (Liver Cancer)1.62 ± 0.02
Compound 50MCF-7 (Breast Cancer)13.2
Compound 50HepG2 (Liver Cancer)22.6
Compound 51MCF-7 (Breast Cancer)24.9
Compound 51HepG2 (Liver Cancer)16.2
Thienopyrimidine 52T47D (Breast Cancer)6.9 ± 0.04
Thienopyrimidine 52MDA-MB-231 (Breast Cancer)10 ± 0.04
Compound 85MCF-7 (Breast Cancer)1.04 ± 0.08

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

Protocol: One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives

  • A mixture of an arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and a barbituric acid derivative (1.0 mmol) is stirred in ethanol (10 mL).

  • Tetra-n-butylammonium bromide (TBAB) (5 mol%) is added as a catalyst.

  • The reaction mixture is stirred at 50 °C for the time specified in the relevant literature.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

In Vitro Tubulin Polymerization Assay

Protocol: Fluorometric Assay

  • Purified tubulin (from porcine brain, 2 mg/mL) is prepared in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • The tubulin solution is allowed to polymerize in the presence of 1 mM GTP and 10% glycerol (as a polymerization enhancer).

  • The test compound (this compound derivative) at various concentrations is added to the tubulin solution.

  • DAPI (6.3 µM) is added to the mixture to monitor the extent of polymerization fluorimetrically.

  • The fluorescence is measured over time using a fluorometer with appropriate excitation and emission wavelengths. An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to a control (DMSO vehicle).

Xanthine Oxidase Inhibition Assay

Protocol: Spectrophotometric Assay

  • Reagent Preparation:

    • XO Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate Stock Solution: 2 mM xanthine in XO Assay Buffer.

    • Enzyme Stock Solution: Xanthine oxidase in XO Assay Buffer at a concentration that yields a linear rate of product formation.

    • Inhibitor Stock Solution: 10 mM this compound derivative in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the inhibitor stock solution in DMSO.

    • Add 2 µL of each inhibitor dilution to the appropriate wells. Add 2 µL of DMSO for the no-inhibitor control.

    • Add 178 µL of XO Assay Buffer to each well.

    • Add 10 µL of the xanthine oxidase enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well (final volume 200 µL).

    • Immediately measure the increase in absorbance at 293 nm or 295 nm every 30 seconds for 10-15 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Tumor Xenograft Model

Protocol: In Vivo Anticancer Efficacy Evaluation

  • Cell Culture and Animal Model:

    • Human cancer cells (e.g., SW620 colon cancer cells) are cultured under standard conditions.

    • Athymic nude mice (4-6 weeks old) are used as the animal model.

  • Tumor Implantation:

    • A suspension of cancer cells (e.g., 2.5 million cells in 100 µL of culture medium with 50% Matrigel) is injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the this compound derivative (e.g., 3 mg/kg) via intraperitoneal injection, typically 5 times per week.

    • The control group receives the vehicle (e.g., DMSO/saline solution) following the same schedule.

  • Monitoring and Data Collection:

    • Tumor volume is measured 2-3 times weekly using calipers (Volume = (length × width²) / 2).

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • Tumors are excised and weighed.

    • The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Microtubule_Targeting_Pathway cluster_cell Cancer Cell 7-DHX This compound Derivative Tubulin α/β-Tubulin Dimers 7-DHX->Tubulin Binds to Colchicine Site on β-Tubulin Microtubule Microtubule Polymer 7-DHX->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization M-Phase Mitotic Spindle Formation Microtubule->M-Phase Essential for Apoptosis Apoptosis M-Phase->Apoptosis Arrest leads to

Caption: Microtubule targeting by this compound derivatives.

VEGF_Signaling_Pathway cluster_ec Endothelial Cell VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to PI3K PI3K/Akt Pathway VEGFR->PI3K Activates eNOS eNOS Activation PI3K->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis Promotes 7-DHX_deriv This compound Derivative 7-DHX_deriv->VEGFR Inhibits

Caption: Inhibition of VEGF signaling pathway.

Xenograft_Workflow Start Start Cell_Culture Culture Human Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation into Athymic Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Administer 7-DHX Derivative (Treatment Group) or Vehicle (Control Group) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Excise Tumors, Weigh, and Analyze Data Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

This compound represents a versatile and promising scaffold in the field of drug discovery. Its ability to mimic endogenous purines allows for the rational design of potent inhibitors of various biological processes. The significant anticancer activity of its derivatives, primarily through microtubule destabilization, highlights its potential for the development of novel chemotherapeutic agents. The detailed synthetic routes, biological data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the therapeutic applications of this compound and its analogs. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of other potential biological targets will be crucial in translating the promise of this purine analog into clinical reality.

References

The Biological Activity of 7-Deazahypoxanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine, a purine analog belonging to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on its anticancer properties. The document details its mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for cited assays, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities

The primary biological activities of this compound derivatives are centered on their potent anticancer effects , with additional activity reported as enzyme inhibitors .

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, with some analogs exhibiting efficacy in the nanomolar range.[2][3] The principal mechanism underlying this anticancer activity is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] A secondary, less-established mechanism may involve the inhibition of angiogenesis.

Mechanism of Action: Microtubule Destabilization

C2-substituted this compound analogues act as potent microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The result is a cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Potential Mechanism of Action: Angiogenesis Inhibition

The parent compound, 7-deazaxanthine, has been suggested to possess anti-angiogenic properties by inhibiting the synthesis of Vascular Endothelial Growth Factor (VEGF) and preventing its binding to the VEGF receptor (VEGFR). While this mechanism is proposed, extensive in vivo studies confirming this specific action for this compound derivatives are not yet widely available in the reviewed literature.

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. The resulting 7-deazaxanthine is a strong inhibitor of this enzymatic reaction. This inhibitory activity suggests potential therapeutic applications in conditions associated with hyperuricemia, such as gout.

Quantitative Data

The antiproliferative activity of this compound derivatives has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

In Vitro Antiproliferative Activity of this compound Derivatives
Compound/AnalogCancer Cell LineIC50 / GI50 ValueAssay TypeReference
C2-alkynyl-7-deazahypoxanthine (analogue 7)Colon Cancer Cell LinesDouble to single-digit nanomolarNot Specified
This compound Analog 1HeLaPotent nanomolar activityMTT Assay
N9-substituted this compound derivativesHeLaNanomolar activitiesMTT Assay
6-[4-(2-ethoxyethoxy)benzoyl]-2-(pent-4-yn-1-yl)-5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-oneHeLa15 nMMTT Assay
6-[4-(2-ethoxyethoxy)benzoyl]-5-(3-fluorophenyl)-2-(pent-4-yn-1-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-oneHeLa15 nMMTT Assay
C2-alkynyl-7-deazahypoxanthine (analogue 7)SW620 (Colon)9 nMSRB Assay
C2-alkynyl-7-deazahypoxanthine (analogue 7)HCT116 (Colon)10 nMSRB Assay
C2-alkynyl-7-deazahypoxanthine (analogue 7)HT29 (Colon)12 nMSRB Assay
C2-alkynyl-7-deazahypoxanthine (analogue 7)Caco-2 (Colon)15 nMSRB Assay
C2-alkynyl-7-deazahypoxanthine (analogue 7)WI38 (Normal Fibroblast)>15,000 nMSRB Assay
In Vivo Anticancer Efficacy of a C2-alkynyl-7-deazahypoxanthine Analog
Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicityReference
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed
Xanthine Oxidase Inhibition
CompoundIC50 ValueReference
8-functionally substituted this compound (compound 3)11 μM
This compound-8-carboxylic acid (compound 4)103 μM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of C2-Substituted 7-Deazahypoxanthines

A general procedure for the synthesis of C2-substituted 7-deazahypoxanthines involves a multicomponent reaction to form a 2-aminopyrrole intermediate, followed by a ring-closing reaction.

General Procedure:

  • Formation of 2-Aminopyrrole Intermediate: A mixture of methylsulfonamidoacetophenone, benzaldehyde, and cyanoacetamide is reacted to yield the 2-aminopyrrole precursor.

  • Ring Closure: The 2-aminopyrrole is reacted with a selected ethyl ester in the presence of sodium ethoxide (EtONa) in ethanol (EtOH).

  • The reaction mixture is refluxed overnight.

  • Following reflux, the mixture is diluted with water and neutralized with 1 M HCl.

  • The resulting precipitate, the this compound derivative, is collected by filtration and dried.

  • Further purification can be achieved using column chromatography.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Reagents:

  • Purified tubulin protein

  • Guanosine triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization enhancement)

  • Negative control (e.g., DMSO vehicle)

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.

  • Add the test compound or control to the mixture.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in fluorescence over time as the fluorescent reporter incorporates into the polymerizing microtubules.

  • Data is collected using a fluorescence plate reader.

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. Inhibitors of polymerization will show a decreased rate and/or extent of fluorescence compared to the DMSO control.

Cell Viability Assays (MTT and SRB)

These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate IC50 values from the dose-response curves.

SRB (Sulforhodamine B) Assay:

  • Seed and treat cells as in the MTT assay.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye.

  • Solubilize the bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm).

  • Calculate IC50 values from the dose-response curves.

Human Tumor Xenograft Model

This in vivo model is used to evaluate the anticancer efficacy of a compound on tumor growth.

Procedure:

  • Cell Implantation: Human cancer cells (e.g., SW620 colon cancer cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the this compound derivative (e.g., via intraperitoneal injection) or a vehicle control according to a specific dosing regimen.

  • Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical significance is determined using appropriate statistical tests.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

Reagents:

  • Xanthine Oxidase (XO) enzyme

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compound (dissolved in DMSO)

  • DMSO (for control)

Procedure (96-well plate format):

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the compound dilutions or DMSO to the appropriate wells of a microplate.

  • Add the potassium phosphate buffer to each well.

  • Add the XO enzyme solution and pre-incubate at room temperature.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the increase in absorbance at 293 nm or 295 nm over time, which corresponds to the formation of uric acid.

Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Workflow Diagrams

Microtubule Destabilization Signaling Pathway

Microtubule_Destabilization Microtubule Destabilization by this compound Derivatives cluster_cell Cancer Cell 7-DH This compound Derivative ColchicineSite Colchicine Binding Site on β-Tubulin 7-DH->ColchicineSite Binds to Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization ColchicineSite->Polymerization Inhibits Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of microtubule destabilization by this compound derivatives.

Proposed VEGF Signaling Inhibition Pathway

VEGF_Inhibition Proposed VEGF Signaling Inhibition by this compound cluster_endothelial Endothelial Cell 7-DH This compound VEGF VEGF 7-DH->VEGF Inhibits Synthesis? VEGFR VEGF Receptor (VEGFR) 7-DH->VEGFR Blocks Binding? VEGF->VEGFR Binds to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Promotes

Caption: Proposed mechanism of VEGF signaling inhibition by this compound.

Experimental Workflow for In Vivo Anticancer Activity Assessment

InVivo_Workflow Workflow for In Vivo Anticancer Efficacy Study Start Start CellCulture Human Cancer Cell Culture Start->CellCulture Implantation Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping Randomization into Treatment and Control Groups TumorGrowth->Grouping Treatment Administer this compound Derivative (Treatment Group) Grouping->Treatment Control Administer Vehicle (Control Group) Grouping->Control Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Control->Monitoring Monitoring->Monitoring No Endpoint Study Endpoint Reached Monitoring->Endpoint DataAnalysis Data Collection and Statistical Analysis Endpoint->DataAnalysis Yes Results Evaluation of Anticancer Efficacy DataAnalysis->Results

Caption: General experimental workflow for assessing in vivo anticancer activity.

Antiviral Activity

While the 7-deazapurine scaffold is present in several known antiviral compounds, particularly 7-deazaadenosine derivatives, the direct and significant antiviral activity of this compound itself is not as well-documented in the current scientific literature. Studies on the antiviral properties of this class of compounds have primarily focused on other substitutions on the purine ring analog. Therefore, while the potential for antiviral activity exists within the broader 7-deazapurine family, further research is needed to specifically elucidate the antiviral profile of this compound and its derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with potent biological activities, most notably in the realm of oncology. Their well-defined mechanism of action as microtubule-destabilizing agents, coupled with demonstrated in vitro and in vivo efficacy, makes them attractive candidates for further drug development. The additional activity as a xanthine oxidase inhibitor opens up other potential therapeutic avenues. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this versatile scaffold. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating the potential anti-angiogenic mechanism, and exploring a broader range of biological targets.

References

An In-depth Technical Guide to 7-Deazahypoxanthine Derivatives and Their Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine core structure, represents a privileged scaffold in medicinal chemistry. As isosteres of natural purines, these compounds have garnered significant attention for their diverse biological activities, making them valuable lead structures in drug discovery.[1][2] The replacement of the nitrogen atom at position 7 with a carbon atom alters the electronic properties of the purine ring system, providing a vector for chemical modification and influencing the molecule's interaction with biological targets.[3][4] This guide provides a comprehensive overview of the synthesis of this compound derivatives and their applications, with a focus on their roles as xanthine oxidase inhibitors, antiproliferative agents, and kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic strategies. Key approaches include the construction of the pyrimidine ring onto a pre-existing pyrrole core and multicomponent reactions that efficiently assemble the heterocyclic system in a single step.

Multicomponent Reaction (MCR) Approach

A highly efficient method for the synthesis of polysubstituted 7-deazahypoxanthines involves a multicomponent reaction. This approach allows for the rapid generation of a diverse library of compounds from simple starting materials.[5] A common strategy involves the reaction of a sulfonamido acetophenone, an aldehyde, and cyanoacetamide to form a highly substituted aminopyrrole precursor. This intermediate then undergoes a ring-closing reaction to yield the this compound framework.

Synthesis via Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

Another common approach involves the chemical modification of a pre-synthesized 7-deazapurine core. This allows for the introduction of various substituents at different positions of the heterocyclic system, enabling the fine-tuning of the molecule's biological activity. For instance, 6-functionalized pyrrolo[2,3-d]pyrimidines can be synthesized from commercially available starting materials like 4,6-dichloropyrimidine-5-carbaldehyde. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or heteroaryl groups at specific positions of the 7-deazapurine nucleus.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Xanthine Oxidase Inhibition

Certain this compound derivatives have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism. Overactivity of this enzyme can lead to hyperuricemia and gout. The inhibitory activity of these compounds is influenced by the nature of the substituents on the pyrrolo[2,3-d]pyrimidine core.

Antiproliferative Activity via Tubulin Polymerization Inhibition

A significant area of research has focused on this compound derivatives as potent antiproliferative agents. Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The antiproliferative potency of these derivatives is highly dependent on the substituents, particularly at the C2 and C6 positions of the this compound scaffold.

Kinase Inhibition

The 7-deazapurine scaffold has also proven to be a versatile template for the design of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been developed to target a variety of kinases, including Tropomyosin receptor kinase A (TRKA), Casein kinase 1 delta (CK1δ), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B). The strategic placement of substituents allows for interactions with the ATP-binding site of kinases, leading to potent and selective inhibition.

Quantitative Data

The biological activities of representative this compound derivatives are summarized in the tables below.

CompoundTargetAssayIC50 (µM)Reference
Xanthine Oxidase Inhibitors
Derivative 3Xanthine OxidaseEnzyme Inhibition11
Derivative 4Xanthine OxidaseEnzyme Inhibition103
Antiproliferative Agents
C2-alkynyl analogueColon Cancer Cell LinesAntiproliferativeDouble- to single-digit nanomolar
Compound 33 HeLa CellsAntiproliferativeNot specified, but potent
Compound 59 HeLa CellsAntiproliferativeNot specified, but potent
Kinase Inhibitors
Compound 1g TRKA, CK1δ, DYRK1A/1BKinase InhibitionPotent inhibition
Compound 59 RET-wt, RET V804MKinase InhibitionLow nanomolar

Experimental Protocols

General Procedure for the Multicomponent Synthesis of 7-Deazahypoxanthines
  • Synthesis of the Sulfonamido Acetophenone Component:

    • α-Bromination of the starting acetophenone is carried out using a suitable brominating agent (e.g., phenyltrimethylammonium tribromide).

    • A Delépine reaction is then performed by treating the α-bromoacetophenone with hexamethylenetetramine, followed by acid-catalyzed ethanolysis to yield the corresponding 2-aminoacetophenone hydrochloride.

    • Finally, mesylation of the amine is conducted using methanesulfonyl chloride in the presence of a base like triethylamine.

  • Multicomponent Reaction to form the Pyrrole Intermediate:

    • The synthesized sulfonamido acetophenone derivative, cyanoacetamide, and a substituted benzaldehyde are refluxed in ethanol with granular anhydrous potassium carbonate to afford the polysubstituted 2-aminopyrrole.

  • Ring Closure to form the this compound:

    • The 2-aminopyrrole intermediate is treated with a solution of sodium ethoxide in ethanol, followed by the addition of an appropriate ethyl ester (e.g., ethyl-hex-5-ynoate).

    • The reaction mixture is heated, and upon completion, neutralized and purified to yield the final this compound derivative.

In Vitro Tubulin Polymerization Assay
  • A reaction mixture containing purified tubulin protein and GTP in a polymerization buffer (e.g., PIPES-based buffer) is prepared and kept on ice.

  • The this compound test compound or a control (vehicle or known inhibitor/stabilizer) is added to the mixture.

  • The reaction is initiated by raising the temperature to 37°C.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Inhibitors of tubulin polymerization will show a decreased rate and extent of the absorbance increase compared to the control.

In Vitro Kinase Inhibition Assay
  • A serial dilution of the this compound derivative is prepared in DMSO.

  • The diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.

  • The purified recombinant kinase enzyme, diluted in a kinase assay buffer, is added to each well.

  • The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.

  • The plate is incubated at 30°C for a specified time.

  • The reaction is stopped, and the amount of product formed is quantified using a suitable detection reagent (e.g., ADP-Glo™).

  • The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Acetophenone, Aldehyde, Cyanoacetamide) mcr Multicomponent Reaction start->mcr pyrrole 2-Aminopyrrole Intermediate mcr->pyrrole ring_closure Ring Closure pyrrole->ring_closure product This compound Derivative ring_closure->product bio_assay Biological Assays (e.g., Kinase, Tubulin) product->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle g2m G2/M Phase Arrest spindle->g2m Disruption apoptosis Apoptosis g2m->apoptosis g2m->apoptosis compound This compound Derivative compound->tubulin Inhibition

Caption: Mechanism of action of antiproliferative this compound derivatives targeting tubulin polymerization.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway kinase Protein Kinase (e.g., TRKA, DYRK1A) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream compound This compound Derivative compound->kinase Inhibition

Caption: General mechanism of this compound derivatives as protein kinase inhibitors.

References

Spectroscopic Profile of 7-Deazahypoxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Deazahypoxanthine (also known as 7H-pyrrolo[2,3-d]pyrimidin-4-one), a crucial heterocyclic compound in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-16.96d6.83
H-28.26d6.83
H-88.58s-

Solvent: DMSO-d₆ + 40 µL 5% HCl, Spectrometer Frequency: 700 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C-1107.00
C-5118.88
C-2137.87
C-8145.78
C-4149.08
C-6160.86

Solvent: DMSO-d₆ + 40 µL 5% HCl, Spectrometer Frequency: 175 MHz

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of heterocyclic compounds like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

    • For quantitative measurements, an internal standard such as tetramethylsilane (TMS) may be added.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the unambiguous assignment of proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrationPredicted Absorption Range (cm⁻¹)Intensity
N-H (Amide/Pyrrole)Stretching3400 - 3100Medium-Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
C=O (Amide)Stretching1700 - 1650Strong
C=NStretching1650 - 1550Medium-Strong
C=C (Aromatic)Stretching1600 - 1450Medium-Weak
C-NStretching1350 - 1200Medium
N-HBending1640 - 1550Medium
C-HBending (out-of-plane)900 - 675Medium-Strong
Experimental Protocol for IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (found)Technique
[M - H]⁻134.04134.03ESIMS

ESIMS: Electrospray Ionization Mass Spectrometry

Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for obtaining the mass spectrum of a compound like this compound using Electrospray Ionization (ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the ESI process and promote ionization of the analyte. The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can enhance ionization in positive or negative mode, respectively.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates, to optimize the signal for the analyte.

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range. For this compound (MW = 135.12 g/mol ), a scan range of m/z 50-500 would be appropriate.

    • High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze any fragment ions to gain structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Pure Compound (this compound) NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Potential Therapeutic Applications of 7-Deazahypoxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazahypoxanthine, a pyrrolopyrimidine core structure, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent therapeutic agents.[1] This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a primary focus on their anticancer properties. It also explores their roles as enzyme inhibitors and their utility as building blocks for other active pharmaceutical ingredients. This document details the mechanisms of action, summarizes key quantitative data, provides experimental protocols for pivotal studies, and visualizes complex biological pathways and workflows to facilitate further research and drug development in this promising area.

Introduction

This compound is a purine analog in which the nitrogen at position 7 is replaced by a carbon atom. This modification grants the molecule unique physicochemical properties and biological activities, making it a valuable starting point for the synthesis of novel therapeutic compounds.[2] While this compound itself has shown some biological activity, its derivatives, particularly those substituted at the C2 position, have demonstrated significant potential, most notably in oncology.[3][4] This guide will delve into the key therapeutic avenues being explored for this class of compounds.

Anticancer Applications

The most significant therapeutic potential of this compound derivatives lies in their application as anticancer agents.[5] Extensive research has focused on C2-substituted analogs, which have shown potent activity against a range of cancer cell lines, particularly colon cancer.

Mechanism of Action: Microtubule Targeting

The primary anticancer mechanism of C2-substituted 7-deazahypoxanthines is the disruption of microtubule dynamics. These compounds act as microtubule-targeting agents by binding to β-tubulin, specifically at or near the colchicine-binding site. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Microtubule_Targeting_Pathway Mechanism of Microtubule Destabilization cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Dysfunctional Spindle Cell_Cycle_Arrest->Apoptosis Compound This compound Derivative Compound->Tubulin

Caption: Microtubule destabilization by this compound analogs.

Mechanism of Action: Anti-Angiogenesis

In addition to microtubule disruption, some 7-deazaxanthine compounds, structurally related to 7-deazahypoxanthines, have been reported to possess anti-angiogenic properties. This activity is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). By inhibiting the VEGF signaling pathway, these compounds can potentially cut off the blood supply to tumors, thereby hindering their growth and metastasis.

Anti_Angiogenesis_Pathway Inhibition of Angiogenesis cluster_tumor_environment Tumor Microenvironment Tumor_Cell Tumor Cell VEGF VEGF Synthesis Tumor_Cell->VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Activation Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Compound 7-Deazaxanthine Compound->VEGF Inhibition Compound->VEGFR Prevents Binding

Caption: Inhibition of VEGF-mediated angiogenesis.

Quantitative Data: In Vitro and In Vivo Efficacy

The anticancer activity of this compound derivatives has been quantified in numerous studies. A selection of this data is presented below.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDCell Line(s)Cancer TypeIC50 / GI50Assay TypeReference
C2-alkynyl analogue (Compound 7)RKO, SKCO1, SW48, SW620Colon CancerDouble- to single-digit nMSRB Assay
C2-alkynyl analogue (Compound 7)WI38 (normal fibroblast)Normal>1500-fold less sensitive than cancer linesSRB Assay
This compound Analog 1HeLaCervical CancerPotent nanomolar activityMTT Assay
7-Deazaxanthine--41.0 ± 1.63 µM (as Thymidine Phosphorylase inhibitor)Spectrophotometric

Table 2: In Vivo Anticancer Efficacy of a C2-alkynyl-7-deazahypoxanthine Analog

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicityReference
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed

Enzyme Inhibition

Beyond direct anticancer activity, this compound and its derivatives have been investigated as inhibitors of various enzymes.

Xanthine Oxidase Inhibition

This compound is a known inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. This compound is oxidized by xanthine oxidase to 7-deazaxanthine, which is a strong inhibitor of the enzyme. Studies on derivatives have shown that modifications to the core structure can significantly impact inhibitory activity.

Table 3: Xanthine Oxidase Inhibitory Activity

CompoundIC50Reference
6-functionalized pyrrolo[2,3-d]pyrimidine 311 µM
This compound-8-carboxylic acid 4103 µM
6-Thioxo-7-deazahypoxanthineKi = 9 µM
Purine Nucleoside Phosphorylase (PNP) Inhibition

Derivatives of 9-deazahypoxanthine have been designed as potent inhibitors of purine nucleoside phosphorylase (PNP). PNP is a target for the treatment of T-cell malignancies and certain infections. Inhibition of PNP leads to an accumulation of deoxyguanosine, which is subsequently phosphorylated to dGTP, a cytotoxic metabolite in T-cells.

Table 4: Purine Nucleoside Phosphorylase (PNP) Inhibitory Activity

Compound ClassTargetIC50Cytotoxicity (CC50)Reference
Acyclic nucleoside phosphonates with 9-deazahypoxanthine baseHuman PNPAs low as 19 nMAs low as 9 nM in T-lymphoblastic cell lines
Acyclic nucleoside phosphonates with 9-deazahypoxanthine baseMycobacterium tuberculosis PNPAs low as 4 nM-

Antiviral and Antiparasitic Potential

While less explored than their anticancer properties, some 7-deazapurine derivatives, including those related to this compound, have shown promise as antiviral and antiparasitic agents. For instance, 7-deazaneplanocin A has demonstrated potent activity against orthopoxviruses like vaccinia and cowpox. The mechanism for antiviral activity is often linked to the inhibition of viral polymerases or other essential enzymes.

Role as a Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of several approved drugs, highlighting its importance in the pharmaceutical industry. It is a key building block for a number of kinase inhibitors used in the treatment of cancer and autoimmune diseases.

Table 5: APIs Synthesized from this compound

APITherapeutic Category
RuxolitinibAnti-cancer
TofacitinibAnti-cancer
BaricitinibAnti-cancer
ClofarabineAnti-neoplastic, Anti-cancer

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols.

Synthesis of C2-Substituted 7-Deazahypoxanthines

A general method for synthesizing C2-substituted 7-deazahypoxanthines involves a multicomponent reaction to form a key pyrrole intermediate, followed by a ring-closing condensation.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials: - Sulfonamidoacetophenone - Benzaldehyde - Cyanoacetamide MCR Multicomponent Reaction (MCR) (e.g., K2CO3, EtOH, reflux) Start->MCR Pyrrole 2-Aminopyrrole Intermediate MCR->Pyrrole Condensation Ring-Closing Condensation (with ethyl ester, e.g., EtONa, EtOH, reflux) Pyrrole->Condensation Final_Product C2-Substituted This compound Condensation->Final_Product Purification Purification (Filtration, Column Chromatography) Final_Product->Purification

Caption: Workflow for the synthesis of this compound derivatives.

Protocol:

  • Formation of the Pyrrole Intermediate: A mixture of a sulfonamidoacetophenone, a benzaldehyde, and cyanoacetamide is refluxed in ethanol with a base such as potassium carbonate.

  • Ring Closure: The resulting 2-aminopyrrole intermediate is reacted with a suitable ethyl ester in the presence of a strong base like sodium ethoxide in ethanol under reflux.

  • Workup and Purification: The reaction mixture is diluted with water and neutralized with acid (e.g., 1M HCl). The precipitated product is collected by filtration and can be further purified by column chromatography.

In Vivo Human Tumor Xenograft Model

This protocol outlines the evaluation of the in vivo anticancer activity of a this compound analog.

Objective: To assess the effect of a C2-alkynyl-7-deazahypoxanthine analog on the growth of human colon cancer xenografts in immunodeficient mice.

Materials:

  • Cell Line: SW620 human colon adenocarcinoma cells.

  • Animals: Female athymic nude mice.

  • Compound: C2-alkynyl-7-deazahypoxanthine analog.

  • Vehicle: Appropriate solvent for the compound.

Procedure:

  • Tumor Cell Implantation: SW620 cells are suspended in a suitable medium (e.g., 50% Matrigel in culture medium) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Treatment Administration: The treatment group receives intraperitoneal (i.p.) injections of the compound (e.g., at 3 mg/kg). The control group receives i.p. injections of the vehicle.

  • Dosing Schedule: Treatment is administered on a defined schedule (e.g., five times per week for 17 days).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess treatment efficacy and toxicity, respectively.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of any observed tumor growth inhibition.

Xenograft_Workflow In Vivo Xenograft Experiment Workflow Start Implant SW620 Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Start->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound (i.p.) or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Regularly Treatment->Monitoring Analysis Statistical Analysis of Tumor Growth Inhibition Monitoring->Analysis

Caption: Workflow for a human tumor xenograft study.

In Vitro Tubulin Polymerization Assay

This assay determines the effect of a compound on the assembly of microtubules from purified tubulin.

Procedure:

  • Purified tubulin is incubated in a polymerization buffer at 37°C.

  • The test compound (e.g., compound 7 at 25 µM) or a control (e.g., DMSO, Taxol) is added to the mixture.

  • The polymerization of tubulin is monitored over time by measuring the change in light scattering or fluorescence.

  • Inhibition of polymerization is observed as a suppression of the increase in signal compared to the control. For example, compound 7 has been shown to completely suppress tubulin polymerization.

Challenges and Future Directions

Despite the promising results, the development of this compound-based therapeutics faces challenges, most notably poor aqueous solubility for some of the most potent analogs. This can affect bioavailability and lead to difficulties in formulation and reproducibility of assays.

Future research should focus on:

  • Improving Solubility: Structural modifications, such as the incorporation of water-solubilizing groups, are being explored to enhance the pharmacokinetic properties of these compounds without compromising their potent activity.

  • Expanding Therapeutic Targets: While oncology is the primary focus, further investigation into their antiviral, antiparasitic, and anti-inflammatory potential is warranted.

  • Combination Therapies: Evaluating the efficacy of this compound derivatives in combination with other anticancer agents could lead to synergistic effects and overcome drug resistance.

Conclusion

This compound has proven to be a highly valuable scaffold in drug discovery. Its derivatives, particularly the C2-substituted analogs, are potent anticancer agents that function primarily by disrupting microtubule dynamics. Furthermore, the this compound core has given rise to important enzyme inhibitors and serves as a key building block for several marketed drugs. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon, with the goal of translating the therapeutic potential of these compounds into clinical applications. Continued optimization of their pharmacological properties holds the key to unlocking their full therapeutic value.

References

Methodological & Application

Application Notes and Protocols for 7-Deazahypoxanthine Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deazahypoxanthine is a purine analog that serves as a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors. As a modification of the natural purine core, it and its derivatives are investigated for their potential to modulate the activity of key enzymes involved in nucleotide metabolism and other cellular processes. Notably, enzymes such as Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) are significant targets due to their roles in pathological conditions like gout, hyperuricemia, and T-cell mediated diseases.[1][2][3] This document provides detailed protocols for conducting enzymatic inhibition assays to evaluate the inhibitory potential of this compound against these enzymes.

Principle of the Assays

The enzymatic inhibition assays described herein are based on spectrophotometric methods. The activity of an enzyme is monitored by measuring the change in absorbance at a specific wavelength that occurs as the enzyme converts a substrate into a product.[4] The presence of an inhibitor, such as this compound or its derivatives, reduces the rate of this enzymatic reaction. By measuring the reaction rates across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[5]

  • Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The formation of uric acid can be monitored by the increase in absorbance at approximately 295 nm. Interestingly, this compound itself is a substrate for XO, which oxidizes it to 7-deazaxanthine. This product, 7-deazaxanthine, then acts as a potent inhibitor of the enzyme.

  • Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides (like inosine and guanosine) to the corresponding purine base and ribose-1-phosphate. The activity can be coupled to Xanthine Oxidase, which oxidizes the resulting hypoxanthine or guanine to uric acid, allowing the reaction to be monitored by the increase in absorbance at 295 nm.

Experimental Workflow and Signaling Pathway

The general workflow for an enzymatic inhibition assay involves preparation of reagents, execution of the enzymatic reaction in the presence of varying inhibitor concentrations, and subsequent data analysis.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) prep_serial Perform Serial Dilutions prep_inhibitor->prep_serial add_inhibitor Add Inhibitor Dilutions/DMSO Control prep_serial->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (5-10 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance Change (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for enzymatic inhibition assays.

The enzymes targeted by this compound derivatives are central to the purine salvage pathway.

G Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid PNP PNP PNP->Inosine Catalyzes XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase (XO) XO2->Xanthine Catalyzes Inhibitor This compound Derivatives Inhibitor->PNP Inhibits Inhibitor->XO1 Inhibits

Caption: Inhibition points in the purine salvage pathway.

Experimental Protocols

This spectrophotometric assay measures the XO-catalyzed formation of uric acid from xanthine by monitoring the increase in absorbance at 295 nm.

A. Materials

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (or derivative test inhibitor)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 295 nm

B. Reagent Preparation

  • XO Assay Buffer: Prepare potassium phosphate buffer (pH 7.5).

  • Enzyme Stock Solution: Prepare a stock solution of XO in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution: Prepare a stock solution of xanthine in the assay buffer. The final concentration in the assay is typically around 50-100 µM.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the this compound test compound in DMSO.

C. Assay Procedure (96-well plate format)

  • Prepare a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Add 2 µL of each inhibitor dilution to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.

  • Add 178 µL of XO Assay Buffer to each well.

  • Add 10 µL of the XO enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature (or 25°C).

  • Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well. The final reaction volume is 200 µL.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.

D. Data Analysis

  • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration relative to the control (DMSO) using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay evaluates the inhibitory activity of compounds towards PNP. Recombinant human PNP (hPNP) is commonly used.

A. Materials

  • Recombinant human Purine Nucleoside Phosphorylase (hPNP)

  • Inosine (substrate)

  • Potassium phosphate buffer (e.g., 20 mM, pH 7.4)

  • This compound (or derivative test inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

B. Reagent Preparation

  • PNP Assay Buffer: Prepare potassium phosphate buffer (20 mM, pH 7.4).

  • Enzyme Stock Solution: Dilute purified hPNP in the assay buffer. The optimal concentration should be determined experimentally.

  • Substrate Solution: Prepare a stock solution of inosine in the assay buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO or water.

C. Assay Procedure

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, combine the PNP enzyme, assay buffer, and varying concentrations of the inhibitor (or DMSO for control).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the inosine substrate.

  • Monitor the phosphorolysis of inosine. This can be done continuously by measuring the decrease in absorbance at a specific wavelength or by using a coupled assay with Xanthine Oxidase as described in the "Principle" section.

  • If using the coupled assay, include Xanthine Oxidase in the reaction mixture and monitor the increase in absorbance at ~295 nm.

D. Data Analysis

  • Follow the same data analysis steps as outlined for the Xanthine Oxidase assay to calculate initial rates, percentage inhibition, and the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated at several different substrate concentrations. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Data Presentation

The inhibitory activity of this compound and its derivatives against target enzymes is summarized by parameters like IC50 and Ki. Lower values indicate higher potency.

Compound/DerivativeTarget EnzymeOrganismInhibition ParameterValueReference
9-Deazahypoxanthine Acyclic Nucleoside PhosphonatesPurine Nucleoside Phosphorylase (PNP)HumanIC50As low as 19 nM
9-Deazahypoxanthine Acyclic Nucleoside PhosphonatesPurine Nucleoside Phosphorylase (PNP)Mycobacterium tuberculosisIC50As low as 4 nM
This compoundPurine Nucleoside Phosphorylase (PNP)E. coliKi0.13 mM
6-Thioxo-7-deazahypoxanthineXanthine Oxidase (XO)Bovine (milk)Ki9 µM

Troubleshooting and Considerations

  • Solubility: Ensure the test compound remains soluble in the final assay buffer concentration. The final DMSO concentration should typically be kept low (e.g., ≤1%) to avoid effects on enzyme activity.

  • Enzyme Activity: Confirm that the enzyme concentration used provides a linear reaction rate over the measurement period in the absence of an inhibitor.

  • Controls: Always include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls to validate the assay's performance.

  • Tight Binding: For very potent inhibitors, the IC50 may be dependent on the enzyme concentration. In such cases, Morrison's quadratic equation may be required to determine the Ki value accurately.

  • Off-Target Effects: Be aware that purine analogs can potentially inhibit other purine-binding proteins, such as kinases. Orthogonal assays or testing against a panel of kinases may be necessary to confirm specificity.

References

Application Notes and Protocols for 7-Deazahypoxanthine in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Deazahypoxanthine and its derivatives represent a promising class of synthetic purine analogs that have garnered significant attention in anticancer research. Originally inspired by marine alkaloids such as rigidins, the this compound scaffold has been pivotal in the development of potent anticancer agents.[1][2] While the parent compound, 7-deazaxanthine, exhibits modest biological activity, primarily as an anti-angiogenic agent through inhibition of thymidine phosphorylase (TP), its C2-substituted this compound derivatives have emerged as highly potent microtubule-targeting agents with impressive antiproliferative activities in various cancer cell lines.[3][4]

These compounds have demonstrated efficacy in nanomolar concentrations and have shown significant tumor growth inhibition in preclinical in vivo models.[1] This document provides a comprehensive overview of the mechanisms of action, quantitative biological data, and detailed experimental protocols for utilizing this compound derivatives in anticancer research.

Mechanism of Action

This compound derivatives exert their anticancer effects through two primary, well-documented mechanisms: microtubule destabilization and inhibition of angiogenesis.

1. Microtubule Destabilization

The principal mechanism of action for the most potent C2-substituted this compound derivatives is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, a fundamental component of microtubules. This binding inhibits the polymerization of tubulin heterodimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The resulting disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly proliferating cancer cells.

cluster_0 Mechanism of Microtubule Destabilization A This compound Derivative B β-Tubulin (Colchicine Site) A->B Binds to C Tubulin Polymerization B->C Inhibits D Microtubule Formation C->D E Mitotic Spindle Disruption D->E Leads to F G2/M Phase Arrest E->F Causes G Apoptosis F->G Induces

Microtubule destabilization by this compound analogs.

2. Anti-Angiogenesis (Primarily 7-Deazaxanthine)

The parent compound, 7-deazaxanthine, has been described as having anti-angiogenic properties. This effect is proposed to occur through two pathways: the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and signaling, and the inhibition of thymidine phosphorylase (TP). VEGF is a critical protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth. By potentially inhibiting the VEGF pathway and the pro-angiogenic enzyme TP, 7-deazaxanthine may reduce a tumor's blood supply, thereby impeding its growth.

cluster_1 Mechanism of Anti-Angiogenesis cluster_vegf VEGF Pathway cluster_tp TP Pathway A 7-Deazaxanthine V1 VEGF Synthesis A->V1 Inhibits V2 VEGF Receptor (VEGFR) A->V2 Inhibits Binding C Angiogenesis V1->C V2->C B 7-Deazaxanthine T1 Thymidine Phosphorylase (TP) B->T1 Inhibits T1->C D Tumor Blood Supply C->D Reduces E Tumor Growth D->E Inhibits

Anti-angiogenic mechanism of 7-deazaxanthine.

Quantitative Data Summary

The potency of this compound derivatives varies significantly with their chemical structure, particularly the substituents at the C2 position. The following tables summarize key in vitro and in vivo data from published research.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDCell Line(s)Key MetricValueReference
C2-alkynyl-7-deazahypoxanthine (analogue 7) Colon Cancer Cell Lines (SW620, etc.)IC50Double to single-digit nanomolar
C2-alkynyl-7-deazahypoxanthine (analogue 7) Normal Fibroblast (WI38)IC50>1500-fold less sensitive than cancer cells
Rigidin-mimetic 1 (C2-substituted) HeLa, MCF-7GI500.022 µM, 0.035 µM
7-Deazaxanthine N/AIC50 (TPase inhibition)40 µM
This compound Analogue 32 (para-benzyl) Not specifiedGI5045 ± 4 nM

Table 2: In Vivo Efficacy of C2-alkynyl-7-deazahypoxanthine

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)ToxicityReference
C2-alkynyl-7-deazahypoxanthine (analogue 7) Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal, 5 times/week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.

Protocol 1: In Vitro Antiproliferative Activity Assessment (SRB Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., SW620, HeLa)

    • Complete culture medium

    • 96-well microtiter plates

    • This compound test compounds

    • Trichloroacetic acid (TCA), 10%

    • Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid

    • Tris base solution, 10 mM

    • Plate reader (515 nm)

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

    • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with deionized water to remove TCA.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

    • Remove Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.

    • Dye Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model

  • Objective: To evaluate the in vivo anticancer activity of a lead this compound compound on the growth of human tumor xenografts in immunodeficient mice.

  • Materials:

    • Cell Line: SW620 human colon adenocarcinoma cells.

    • Animals: Female athymic nude mice.

    • Test Compound: C2-alkynyl-7-deazahypoxanthine (or other lead compound).

    • Vehicle control solution.

    • Matrigel.

    • Calipers for tumor measurement.

  • Methodology:

    • Cell Implantation: Subcutaneously inject 2.5 million SW620 cells suspended in 100 µL of culture medium with 50% Matrigel into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize mice into treatment and control groups.

    • Treatment Administration: Administer the test compound (e.g., 3 mg/kg) and vehicle control via intraperitoneal injection according to the dosing schedule (e.g., 5 times per week for 17 days).

    • Monitoring: Monitor animal body weight and tumor volume throughout the study. Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis if required.

  • Data Analysis: Compare the mean tumor volume and body weight between the treated and control groups. Use statistical tests (e.g., t-test) to determine if the reduction in tumor growth is statistically significant.

Protocol 3: General Synthesis of C2-Substituted 7-Deazahypoxanthines

  • Objective: To synthesize this compound derivatives with linear groups at the C2 position.

  • Materials:

    • Substituted 2-amino-3-cyano-4-aryl-pyrrole precursor (e.g., pyrrole 1).

    • Appropriate ethyl ester (e.g., ethyl-hex-5-ynoate).

    • Sodium ethoxide (EtONa) in ethanol (EtOH).

    • 1 M HCl.

  • Methodology:

    • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

    • Addition of Reagents: To the EtONa solution, add the selected ethyl ester (approx. 8 equivalents) and the pyrrole precursor (1 equivalent).

    • Reflux: Heat the mixture to reflux and maintain for approximately 10-12 hours.

    • Neutralization: After cooling, dilute the reaction mixture with water and neutralize with 1 M HCl.

    • Precipitation and Collection: A precipitate of the this compound product will form. Collect the solid by filtration.

    • Drying and Purification: Dry the collected product under a vacuum. If necessary, further purify the compound using column chromatography (e.g., 5% MeOH in CHCl3).

cluster_2 Drug Discovery & Evaluation Workflow S Synthesis of Derivatives IV In Vitro Screening (e.g., SRB/MTT Assay) S->IV LC Lead Compound Identification IV->LC XV In Vivo Xenograft Model Testing LC->XV DA Data Analysis (Efficacy & Toxicity) XV->DA DA->LC Refine Structure PC Preclinical Candidate DA->PC

General workflow for evaluating this compound derivatives.

Challenges and Future Directions

A significant challenge in the development of potent this compound analogs is their low aqueous solubility, which can affect reproducibility in assays and pose challenges for formulation and bioavailability. Future research is focused on modifying the C7/C8 aryl ring systems to improve solubility while retaining the potent antiproliferative activity. The potent activity of alkyne-containing derivatives also provides a platform for "click chemistry" conjugation, enabling the development of targeted drug delivery systems or dual-mode-of-action anticancer agents.

References

Application Notes and Protocols for the Synthesis of 7-Deazahypoxanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deazahypoxanthine (also known as 4H-pyrrolo[2,3-d]pyrimidin-4-one) derivatives are a class of purine analogs where the nitrogen atom at the 7-position is replaced by a carbon. This structural modification provides a versatile scaffold for chemical elaboration, leading to compounds with a wide range of biological activities. These derivatives have garnered significant interest as potent therapeutic agents, particularly as anticancer and enzyme-inhibiting molecules.[1][2]

Key biological activities include:

  • Anticancer Properties: Certain C2-substituted 7-deazahypoxanthines act as microtubule-targeting agents. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which induces mitotic arrest and apoptosis in cancer cells.[1][3][4] These compounds have shown potent, nanomolar antiproliferative activity against various cancer cell lines, including those known for drug resistance.

  • Enzyme Inhibition: Other derivatives have been identified as inhibitors of enzymes like xanthine oxidase, a key enzyme in purine metabolism. Overactivity of xanthine oxidase is linked to conditions like gout and hyperuricemia.

This document provides detailed synthetic protocols, quantitative biological data, and visualizations of the experimental workflows and mechanisms of action for this compound derivatives.

Core Synthesis Strategies

The construction of the this compound (pyrrolo[2,3-d]pyrimidine) core is often achieved through a convergent synthesis strategy. A highly effective and versatile method is a one- or two-step multicomponent reaction (MCR) approach. This strategy allows for the rapid assembly of the heterocyclic system from simple starting materials, enabling the efficient generation of diverse derivatives.

A common MCR pathway involves the initial formation of a substituted 2-aminopyrrole intermediate, followed by a base-catalyzed ring closure with an appropriate ester to form the pyrimidine ring of the this compound scaffold.

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Step 1 cluster_intermediate Intermediate cluster_reaction2 Step 2 cluster_final Final Product A Sulfonamido- acetophenone MCR Multicomponent Reaction (MCR) A->MCR B Aldehyde B->MCR C Cyanoacetamide C->MCR Pyrrole Substituted 2-Aminopyrrole MCR->Pyrrole Closure Pyrimidine Ring Closure (Base-catalyzed) Pyrrole->Closure Final This compound Derivative Closure->Final Ester Aliphatic/Aromatic Ester Ester->Closure

General workflow for the multicomponent synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of C2-Substituted 7-Deazahypoxanthines

This protocol is adapted from a method used to synthesize C2-aryl and C2-alkyl derivatives with antiproliferative properties. It involves two main steps: the MCR synthesis of a key pyrrole intermediate, followed by cyclization.

Step A: Synthesis of 2-Amino-3-cyano-4-aryl-5-aroylpyrrole Intermediate

  • Reagents & Materials:

    • Substituted N-(2-oxo-2-arylethyl)methanesulfonamide (1.0 equiv)

    • Appropriate aromatic aldehyde (e.g., benzaldehyde) (1.3 equiv)

    • Cyanoacetamide (1.3 equiv)

    • Anhydrous potassium carbonate (K₂CO₃) (0.5 equiv)

    • Ethanol (EtOH)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add the sulfonamido acetophenone, aldehyde, and cyanoacetamide in ethanol.

    • Add granular anhydrous K₂CO₃ to the mixture.

    • Purge the flask with nitrogen for 5 minutes.

    • Heat the mixture to reflux (approx. 80-90°C) under a nitrogen atmosphere for 18-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The intermediate pyrrole may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue using silica gel column chromatography.

Step B: Synthesis of this compound via Ring Closure

  • Reagents & Materials:

    • 2-Amino-3-cyano-4-aryl-5-aroylpyrrole from Step A (1.0 equiv)

    • Selected ethyl ester (e.g., ethyl acetate, ethyl hexanoate) (8.0 equiv)

    • Sodium metal (Na) (approx. 8-10 equiv)

    • Anhydrous Ethanol (EtOH)

    • 1M Hydrochloric acid (HCl)

    • Deionized water (H₂O)

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide (EtONa) by carefully dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.

    • Add the pyrrole intermediate from Step A and the selected ethyl ester to the EtONa solution.

    • Heat the mixture to reflux and maintain for approximately 10-12 hours.

    • After cooling, dilute the reaction mixture with deionized water.

    • Neutralize the solution carefully by adding 1M HCl until a precipitate forms.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • If necessary, the product can be further purified by silica gel column chromatography (e.g., using 5% methanol in chloroform).

Protocol 2: Synthesis of 8-Functionally Substituted 7-Deazahypoxanthines

This protocol outlines a different strategy starting from a pre-functionalized pyrimidine to yield this compound derivatives with potential xanthine oxidase inhibitory activity.

  • Reagents & Materials:

    • Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (1.0 equiv)

    • Methyl glycinate (1.2 equiv)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Acetic acid (AcOH) / Water (H₂O) mixture

  • Procedure:

    • Dissolve the starting material, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, in methanol.

    • Add methyl glycinate and K₂CO₃ to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Add a mixture of acetic acid and water to the residue and heat to reflux to facilitate cyclization and hydrolysis.

    • Cool the reaction, and the product should precipitate.

    • Collect the solid by filtration, wash with water, and dry to yield the 8-functionally substituted this compound.

Quantitative Data Presentation

The synthesized derivatives of this compound have been evaluated for various biological activities. The following tables summarize the quantitative data from antiproliferative and enzyme inhibition assays.

Table 1: Antiproliferative Activity of this compound Derivatives The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values indicate the potency of the compounds against cancer cell lines.

Compound / DerivativeCancer Cell LineActivity (IC₅₀ / GI₅₀)Assay TypeReference
This compound Analog 1HeLaPotent nanomolar activityMTT Assay
C2-alkynyl substituentColon Cancer LinesDouble to single-digit nMNot Specified
C2-aryl substituentVarious2 - 10 µMMTT Assay
C2-methyl substituentVariousNanomolar potencyMTT Assay
C2-linear alkyl substituentVariousSubmicromolar potencyMTT Assay
Derivative with para-benzyl moietyHeLa45 ± 4 nMMTT Assay

Table 2: Xanthine Oxidase (XO) Inhibitory Activity of this compound Derivatives The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the xanthine oxidase enzyme activity.

Compound / DerivativeIC₅₀ Value (µM)Reference
8-ester substituted derivative11 µM
8-carboxylic acid derivative103 µM

Biological Activity and Mechanism of Action

The therapeutic potential of this compound derivatives is rooted in their ability to interact with specific biological targets.

Microtubule Targeting

A primary mechanism for the anticancer activity of C2-substituted 7-deazahypoxanthines is the disruption of microtubule dynamics. These compounds bind to the colchicine site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This interference with the cytoskeleton is critical during cell division, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).

mechanism_of_action cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_outcome Cellular Outcome Drug This compound Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymer Tubulin Polymerization Tubulin->Polymer Inhibits Microtubules Microtubule Dynamics Polymer->Microtubules Disrupts Arrest G2/M Phase Cell Cycle Arrest Microtubules->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Mechanism of microtubule disruption by this compound derivatives.
Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Certain this compound derivatives can act as inhibitors of this enzyme. By blocking its active site, these compounds reduce the production of uric acid, representing a potential therapeutic strategy for managing hyperuricemia and gout. The presence of an ester group at the 8-position has been shown to significantly increase inhibitory activity compared to a carboxylic acid at the same position.

References

Application of 7-Deazahypoxanthine in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 7-Deazahypoxanthine, a purine analog characterized by a pyrrolo[2,3-d]pyrimidine core, has emerged as a versatile scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This has positioned this compound and its derivatives as promising candidates for drug discovery efforts, particularly in oncology, inflammatory diseases, and virology.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of this compound.

Anticancer Applications

The most extensively studied application of this compound derivatives is in the field of oncology. These compounds have demonstrated potent anticancer effects through multiple mechanisms of action, primarily as microtubule-targeting agents and inhibitors of angiogenesis.[3][4]

Microtubule Destabilization

A primary mechanism by which C2-substituted 7-deazahypoxanthines exert their anticancer effects is by disrupting microtubule dynamics. These compounds bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption leads to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells. Docking studies suggest that these compounds likely bind to the colchicine-binding site on β-tubulin.

Signaling Pathway: Microtubule Destabilization by this compound Analogs

Microtubule_Destabilization cluster_cell Cancer Cell 7_Deazahypoxanthine This compound Analogs Tubulin β-Tubulin (Colchicine Site) 7_Deazahypoxanthine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to failure of Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Results in Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Microtubule destabilization by this compound analogs.

Inhibition of Angiogenesis

7-Deazaxanthine, a closely related compound, has been reported to possess anti-angiogenic properties. This is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). By inhibiting the VEGF signaling pathway, 7-deazaxanthine may cut off the tumor's blood supply, thereby impeding its growth. While this mechanism is proposed, further in vivo studies are needed for comprehensive validation.

Signaling Pathway: Proposed VEGF Signaling Inhibition by 7-Deazaxanthine

VEGF_Inhibition cluster_tumor_microenvironment Tumor Microenvironment 7_Deazaxanthine 7-Deazaxanthine VEGF_Synthesis VEGF Synthesis 7_Deazaxanthine->VEGF_Synthesis Inhibits VEGF VEGF 7_Deazaxanthine->VEGF Prevents binding to VEGFR VEGF_Synthesis->VEGF Produces VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Proposed VEGF signaling inhibition by 7-deazaxanthine.

Quantitative Data: In Vitro and In Vivo Anticancer Activity

Numerous studies have demonstrated the potent in vitro cytotoxic effects of this compound derivatives against various cancer cell lines. A C2-alkynyl analogue, in particular, has shown promising results with double- to single-digit nanomolar antiproliferative IC50 values.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicityReference
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed
CompoundCell LineActivityAssay MethodReference
This compound Analog 1HeLaPotent nanomolar activityMTT Assay
This compound Analog with C2-alkynyl substituentColon Cancer Cell LinesDouble to single-digit nanomolarNot Specified
Experimental Protocols

Objective: To evaluate the in vivo anticancer activity of a C2-alkynyl-7-deazahypoxanthine analog on the growth of human colon cancer xenografts in athymic nude mice.

Methodology:

  • Cell Culture: Human colon cancer cells (e.g., SW620) are cultured in appropriate media.

  • Animal Model: Athymic nude mice are used as the host for the tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of the this compound analog (e.g., 3 mg/kg) on a specified schedule (e.g., 5 times per week). The control group receives vehicle injections.

  • Monitoring: Tumor size and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded after a predetermined period (e.g., 17 days), and tumors are excised and weighed.

Experimental Workflow: From Synthesis to Biological Evaluation

Drug_Discovery_Workflow cluster_1 Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Antiproliferative Assays) Purification->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) In_Vitro_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Toxicity_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Studies Toxicity_Studies->Lead_Optimization

Caption: Workflow for 7-deazaxanthine drug discovery.

Enzyme Inhibition

Xanthine Oxidase Inhibition

This compound is a known inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the conversion of hypoxanthine and xanthine to uric acid. Increased activity of this enzyme can lead to hyperuricemia and gout. The inhibitory activity of this compound derivatives can be modulated by substitutions on the core structure.

Quantitative Data: Xanthine Oxidase Inhibition
CompoundIC50 (µM)NotesReference
This compound derivative with ester group (Compound 3)11The presence of an ester group increased inhibitory activity.
This compound-8-carboxylic acid (Compound 4)103Hydrolysis of the ester group reduced inhibitory activity.
6-Thioxo-7-deazahypoxanthine9Replacement of O=C(6) with S=C(6) results in a strong inhibitor.
Experimental Protocol: Xanthine Oxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against xanthine oxidase.

Methodology:

  • Reagents: Xanthine oxidase, xanthine (substrate), and the test compounds (this compound derivatives).

  • Assay Principle: The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Procedure:

    • A reaction mixture containing buffer, xanthine, and the test compound at various concentrations is prepared.

    • The reaction is initiated by adding xanthine oxidase.

    • The change in absorbance is recorded over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Other Therapeutic Applications

Adenosine A2A Receptor Antagonism

Certain 7-deazaxanthine derivatives act as antagonists of the adenosine A2A receptor. By blocking the activation of this receptor by adenosine, these compounds can modulate downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway. This activity has therapeutic potential in various diseases.

Signaling Pathway: Antagonism of the Adenosine A2A Receptor

Adenosine_A2A_Antagonism cluster_cell_membrane Cell Membrane 7_Deazaxanthine 7-Deazaxanthine Derivatives A2A_Receptor Adenosine A2A Receptor 7_Deazaxanthine->A2A_Receptor Blocks Adenosine Adenosine Adenosine->A2A_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase A2A_Receptor->Adenylyl_Cyclase Activates cAMP_Pathway cAMP Pathway Adenylyl_Cyclase->cAMP_Pathway Modulates Therapeutic_Effects Therapeutic Effects cAMP_Pathway->Therapeutic_Effects Leads to

Caption: Antagonism of the Adenosine A2A receptor by 7-deazaxanthines.

Antiviral Activity

Derivatives of 7-deazapurine ribonucleosides have been investigated for their antiviral activity against various RNA viruses, including Dengue, Zika, and SARS-CoV-2. The mechanism of action involves the inhibition of viral RNA-dependent RNA polymerases by the corresponding 5'-triphosphates, which act as chain terminators during viral RNA synthesis. While some derivatives have shown potent antiviral activity, cytotoxicity remains a challenge to be addressed.

This compound and its analogs represent a promising class of compounds with diverse pharmacological activities. Their applications in drug discovery, particularly in oncology, continue to be an active area of research. The detailed protocols and data presented here provide a valuable resource for scientists working to unlock the full therapeutic potential of this versatile chemical scaffold. Further research, including lead optimization to improve solubility and reduce toxicity, will be crucial for the clinical translation of these promising agents.

References

Application Notes and Protocols: 7-Deazahypoxanthine as a Versatile Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine core structure, serves as a crucial building block in the synthesis of novel nucleoside analogs with potent antiviral properties.[1][2] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, 7-deazapurine nucleosides offer a unique scaffold that allows for chemical modifications, leading to compounds with broad-spectrum activity, particularly against RNA viruses.[3][4] These analogs primarily act as inhibitors of viral replication by targeting the essential viral enzyme, RNA-dependent RNA polymerase (RdRp).[5] This document provides detailed application notes, experimental protocols, and summarized data for the use of this compound-derived nucleosides in antiviral research.

Mechanism of Action: Targeting Viral Replication

The primary antiviral mechanism of 7-deazapurine nucleosides involves their intracellular conversion into the active triphosphate form by host cell kinases. This triphosphate analog then acts as a competitive inhibitor of the natural nucleoside triphosphates (e.g., ATP, GTP) for the viral RdRp. Upon incorporation into the nascent viral RNA strand, these analogs lead to chain termination, effectively halting viral replication. This targeted approach provides a high degree of selectivity for viral polymerases over host cellular polymerases, although cytotoxicity can still be a concern with some derivatives.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 7-deaza_nucleoside 7-Deazapurine Nucleoside Analog 7-deaza_nucleoside_inside 7-Deazapurine Nucleoside 7-deaza_nucleoside->7-deaza_nucleoside_inside Cellular Uptake monophosphate Monophosphate (Nucleoside-MP) 7-deaza_nucleoside_inside->monophosphate Host Kinases diphosphate Diphosphate (Nucleoside-DP) monophosphate->diphosphate Host Kinases triphosphate Active Triphosphate (Nucleoside-TP) diphosphate->triphosphate Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) triphosphate->RdRp Competitive Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis termination Chain Termination RdRp->termination Incorporation Synthesis_Workflow start Start with 7-Iodo-7-deazaadenosine (Protected) coupling Suzuki Cross-Coupling - Arylboronic acid - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) start->coupling deprotection Deprotection (e.g., NaOMe in MeOH) coupling->deprotection purification Purification (e.g., Silica Gel Chromatography) deprotection->purification product Final Product: 7-Aryl-7-deazaadenosine purification->product Logical_Relationship scaffold This compound Scaffold modification Chemical Modifications scaffold->modification c7 C7 Position (e.g., Aryl, Alkynyl) modification->c7 sugar Sugar Moiety (e.g., 2'-Methyl, 2'-Fluoro) modification->sugar prodrug Prodrug Strategy (e.g., Phosphoramidate) modification->prodrug optimization Optimization of Properties c7->optimization sugar->optimization prodrug->optimization potency Increased Potency (Lower EC₅₀) optimization->potency selectivity Improved Selectivity (Higher SI) optimization->selectivity pk Enhanced Pharmacokinetics optimization->pk lead Lead Compound for Antiviral Therapy potency->lead selectivity->lead pk->lead

References

Application Notes and Protocols for Cell-based Assays Using 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine, a purine analog, and its derivatives have emerged as a versatile class of molecules in biomedical research and drug discovery. These compounds exhibit a range of biological activities, including antiproliferative, anti-angiogenic, and enzymatic inhibitory effects. Their mechanisms of action primarily involve the targeting of microtubules, inhibition of key enzymes such as thymidine phosphorylase and xanthine oxidase, and modulation of signaling pathways like the adenosine A2A receptor pathway.[1][2][3]

These application notes provide detailed protocols for a variety of cell-based assays to investigate the biological effects of this compound and its analogs. The protocols are intended to guide researchers in accurately assessing cytotoxicity, target engagement, and cellular processes affected by these compounds.

Data Presentation: Quantitative Analysis of this compound and its Analogs

The following tables summarize the inhibitory concentrations (IC50) of this compound and its derivatives against various cancer cell lines and enzymes. This data provides a comparative overview of their potency.

Table 1: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines

Compound/AnalogCell LineIC50 ValueAssay Type
This compound Analog 1HeLaPotent nanomolar activityMTT Assay
This compound Analog with C2-alkynyl substituentColon Cancer Cell LinesDouble to single-digit nanomolarNot Specified
C2-methyl-7-deazahypoxanthineGlioblastoma, Melanoma, Non-small-cell lung cancerSub-micromolar to nanomolarNot Specified

Data compiled from multiple sources indicating the potent anticancer activity of various this compound derivatives. The variability in reported values can be attributed to differences in experimental conditions and the specific analog tested.[1][4]

Table 2: Enzymatic Inhibition by this compound and its Derivatives

CompoundTarget EnzymeIC50 Value
7-DeazaxanthineThymidine Phosphorylase (TPase)~40 µM
This compound-8-carboxylate derivative (Compound 3)Xanthine Oxidase11 µM
This compound-8-carboxylic acid (Compound 4)Xanthine Oxidase103 µM

This table highlights the inhibitory activity of this compound and its parent compound, 7-deazaxanthine, against enzymes involved in angiogenesis and purine metabolism.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound and its derivatives.

Antiproliferative and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cell viability and proliferation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Target Engagement and Mechanism of Action Assays

These assays help to confirm the direct interaction of the compound with its intended target and elucidate its mechanism of action.

This assay directly measures the effect of this compound analogs on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL) and GTP (1 mM) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep the mixture on ice.

  • Compound Addition: Add the test compound (this compound analog) or controls (vehicle, known inhibitor like colchicine, or stabilizer like paclitaxel) to the reaction mixture.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm or fluorescence (using a fluorescent reporter like DAPI) over time (e.g., 60 minutes).

  • Data Analysis: Plot the change in absorbance/fluorescence over time. Inhibition of polymerization will result in a lower rate and extent of the signal increase compared to the control.

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat cultured cells with the this compound compound or vehicle control.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (e.g., tubulin) in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

This assay determines the ability of this compound derivatives to act as antagonists at the adenosine A2A receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]ZM241385) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki or IC50 value for receptor antagonism.

This assay measures the ability of this compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing xanthine oxidase assay buffer, a fluorescent peroxidase substrate, and the test compound.

  • Enzyme Addition: Add xanthine oxidase enzyme mix to each well. For a positive control, use a known inhibitor like allopurinol.

  • Substrate Addition: Initiate the reaction by adding the xanthine oxidase substrate mix.

  • Measurement: Measure the fluorescence (λex = 535 nm, λem = 587 nm) or absorbance (570 nm) over time.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition by the test compound.

Cell Migration Assay

This assay is used to assess the effect of a compound on cell migration.

Protocol:

  • Create a Monolayer: Grow a confluent monolayer of cells in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. A decrease in the rate of closure in the presence of the compound indicates an inhibitory effect on cell migration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the cell-based assays described.

G cluster_0 Microtubule Targeting by this compound Analogs Compound This compound Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Leads to Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Signaling pathway of microtubule disruption.

G cluster_1 Adenosine A2A Receptor Antagonism Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP to Compound This compound Derivative (Antagonist) Compound->A2AR Blocks

Figure 2. Adenosine A2A receptor signaling.

G cluster_2 Experimental Workflow for Antiproliferative Assays Start Seed Cells in 96-well Plate Treatment Treat with this compound Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Readout Measure Absorbance Assay->Readout Analysis Calculate IC50 Readout->Analysis

Figure 3. Workflow for cytotoxicity assessment.

G cluster_3 Logical Relationship for Target Engagement (CETSA) LigandBinding Ligand Binds to Target Protein Stabilization Increased Thermal Stability LigandBinding->Stabilization SolubleProtein Increased Soluble Protein at Higher Temp Stabilization:e->SolubleProtein:w Results in Heating Heat Treatment Heating->SolubleProtein Affects

Figure 4. Principle of Cellular Thermal Shift Assay.

References

Application Notes and Protocols for In Vivo Studies with 7-Deazahypoxanthine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine and its derivatives have emerged as a promising class of compounds in preclinical cancer research. These synthetic molecules, inspired by marine alkaloids, have demonstrated potent anticancer activities, primarily through the disruption of microtubule dynamics, a critical process for cell division. This document provides detailed application notes and experimental protocols for conducting in vivo studies with this compound analogues in animal models, with a focus on a C2-alkynyl analogue that has shown significant efficacy in a human colon cancer xenograft model. The provided methodologies and data summaries are intended to guide researchers in the design and execution of their own preclinical evaluations.

Mechanism of Action

The principal mechanism of action for the anticancer effects of C2-substituted 7-deazahypoxanthines is the inhibition of tubulin polymerization, leading to microtubule network disruption in cancer cells.[1] Docking studies suggest that these compounds likely bind to the colchicine-binding site on β-tubulin.[1] This interference with microtubule dynamics results in mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

A secondary, proposed mechanism involves the inhibition of angiogenesis through the downregulation of Vascular Endothelial Growth Factor (VEGF) signaling. By potentially inhibiting VEGF synthesis and its binding to its receptor (VEGFR), this compound may restrict the tumor's blood supply, thereby hindering its growth.[1] However, detailed in vivo studies to extensively validate this secondary mechanism are not yet widely available.[1]

cluster_0 Primary Mechanism: Microtubule Destabilization cluster_1 Proposed Secondary Mechanism: Anti-Angiogenesis This compound Analogue This compound Analogue β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) This compound Analogue->β-tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death This compound This compound VEGF Synthesis VEGF Synthesis This compound->VEGF Synthesis Inhibits VEGF-VEGFR Binding VEGF-VEGFR Binding This compound->VEGF-VEGFR Binding Prevents Angiogenesis Inhibition Angiogenesis Inhibition VEGF Synthesis->Angiogenesis Inhibition VEGF-VEGFR Binding->Angiogenesis Inhibition Reduced Tumor Blood Supply Reduced Tumor Blood Supply Angiogenesis Inhibition->Reduced Tumor Blood Supply Tumor Growth Inhibition Tumor Growth Inhibition Reduced Tumor Blood Supply->Tumor Growth Inhibition

Caption: Mechanisms of Action of this compound Analogues.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key in vivo study evaluating a C2-alkynyl analogue of this compound in a human colon cancer xenograft model.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicity
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Female Athymic Nude Mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed

Data sourced from a study on novel microtubule-targeting 7-deazahypoxanthines.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Efficacy Assessment

This protocol details the methodology for evaluating the in vivo anticancer activity of a C2-alkynyl-7-deazahypoxanthine analogue on the growth of human colon cancer xenografts in athymic nude mice.

1. Animal Model and Husbandry:

  • Species: Athymic nude mice (nu/nu), female, 4-6 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Cell Culture and Tumor Inoculation:

  • Cell Line: SW620 human colon adenocarcinoma cells.

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Inoculation:

    • Harvest SW620 cells during the logarithmic growth phase.

    • Prepare a cell suspension of 2.5 million cells in 100 µL of a 1:1 mixture of culture medium and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Experimental Groups and Treatment Administration:

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Group: Administer the C2-alkynyl-7-deazahypoxanthine analogue at a dose of 3 mg/kg via intraperitoneal (i.p.) injection.

  • Control Group: Administer an equivalent volume of the vehicle used to dissolve the compound via i.p. injection.

  • Dosing Schedule: Administer treatment 5 times per week for a duration of 17 days.

4. Data Collection and Analysis:

  • Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after the completion of the treatment period.

  • Statistical Analysis: Analyze the differences in tumor volume between the treatment and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value of ≤ 0.05 is typically considered statistically significant.

A Acclimatize Athymic Nude Mice B Culture SW620 Human Colon Cancer Cells A->B C Prepare Cell Suspension (2.5 million cells in Matrigel) B->C D Subcutaneously Inject Cells into Mouse Flank C->D E Monitor Tumor Growth to Palpable Size D->E F Randomize Mice into Treatment and Control Groups E->F G Administer this compound Analogue (3 mg/kg, i.p.) to Treatment Group F->G H Administer Vehicle to Control Group F->H I Repeat Treatment 5x/week for 17 Days G->I H->I J Monitor Tumor Volume and Body Weight 2-3x/week I->J K Euthanize Mice and Excise Tumors at Study Endpoint J->K L Perform Statistical Analysis of Tumor Growth Inhibition K->L

References

Application Notes and Protocols for the Incorporation of 7-Deazahypoxanthine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of 7-deazahypoxanthine, a modified purine analog, into oligonucleotides. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the hydrogen bonding capabilities and electronic properties of the nucleobase, offering unique characteristics for therapeutic and diagnostic applications. This document outlines two primary techniques for incorporation: chemical synthesis via the phosphoramidite method and enzymatic incorporation using RNA polymerase.

Chemical Synthesis of this compound-Containing Oligonucleotides

The most robust and widely used method for the chemical synthesis of oligonucleotides containing this compound is the phosphoramidite approach on a solid support. This method allows for the site-specific incorporation of the modified nucleoside with high efficiency. For the purpose of these notes, 7-deaza-2'-deoxyxanthosine is used as the direct precursor to this compound in the final oligonucleotide.

Data Presentation: Coupling Efficiency and Thermal Stability

The incorporation of 7-deaza-2'-deoxyxanthosine phosphoramidite generally proceeds with high coupling efficiency, comparable to that of the canonical DNA phosphoramidites.[1] The thermal stability (Tm) of oligonucleotides containing a single 7-deaza-2'-deoxyxanthosine modification is influenced by the opposing base in the complementary strand.

ParameterValue/ObservationReference
Coupling Efficiency >95%[1]
Recommended Base Protection 2-(4-nitrophenyl)ethyl group[1][2]
Duplex Sequence (5' to 3') Modification (X) Opposing Base (Y) Tm (°C) ΔTm vs. Natural Duplex (°C)
d(GCA GAG TXC AAG C)7-deaza-2'-deoxyxanthosineA45.5-
d(GCA GAG TXC AAG C)7-deaza-2'-deoxyxanthosineC49.0-
d(GCA GAG TXC AAG C)7-deaza-2'-deoxyxanthosineG44.0-
d(GCA GAG TXC AAG C)7-deaza-2'-deoxyxanthosineT43.5-
d(GCT CGA GXC TCG AGC)2'-deoxyxanthosineA52.0-
d(GCT CGA GXC TCG AGC)2'-deoxyxanthosineC56.5-
d(GCT CGA GXC TCG AGC)2'-deoxyxanthosineG53.0-
d(GCT CGA GXC TCG AGC)2'-deoxyxanthosineT51.0-

Note: Tm values are dependent on buffer composition and oligonucleotide concentration. Data presented is for comparative purposes based on available literature.

Experimental Protocol: Phosphoramidite Synthesis

This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing a single 7-deaza-2'-deoxyxanthosine.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • 7-deaza-2'-deoxyxanthosine phosphoramidite with a 2-(4-nitrophenyl)ethyl protecting group

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of aqueous lithium hydroxide and triethylamine in methanol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solution for removal of the 2-(4-nitrophenyl)ethyl group

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the 7-deaza-2'-deoxyxanthosine phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

  • Cleavage from Support and Base Deprotection:

    • Treat the CPG support with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) at room temperature to cleave the oligonucleotide from the support and remove the standard exocyclic amine protecting groups.

    • To remove the 2-(4-nitrophenyl)ethyl protecting group from the this compound base, treat the oligonucleotide solution with a DBU solution.[2]

  • Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) with the DMT group attached. This allows for the separation of the full-length product from truncated sequences.

  • Final Detritylation: Remove the 5'-DMT group by treating the purified oligonucleotide with an acidic solution (e.g., 80% acetic acid).

  • Desalting: Desalt the final oligonucleotide product using a suitable method such as gel filtration or ethanol precipitation.

  • Analysis: Characterize the final product by mass spectrometry to confirm its identity and purity.

Chemical_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping Capping (Unreacted Chains) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Cycle Repeat for Each Nucleotide Oxidation->Cycle Cleavage Cleavage & Deprotection (NH4OH/DBU) Oxidation->Cleavage Start Start with Solid Support Start->Deblocking Cycle->Deblocking Purification Purification (RP-HPLC) Cleavage->Purification Final Final Product: Modified Oligonucleotide Purification->Final

Diagram 1: Chemical Synthesis Workflow.

Enzymatic Incorporation of this compound into RNA

For the synthesis of RNA oligonucleotides, this compound can be incorporated enzymatically using T7 RNA polymerase. This method relies on the use of the corresponding this compound ribonucleoside triphosphate as a substrate for the polymerase during in vitro transcription.

Data Presentation: Substrate Efficiency for T7 RNA Polymerase
Modified Nucleotide Observation Reference
7-substituted 7-deazapurine NTPsSmaller to mid-sized groups are reasonably efficiently incorporated.
Bulky 7-substituted 7-deazapurine NTPsMay not be efficient substrates for T7 RNA polymerase.
Experimental Protocol: In Vitro Transcription

This protocol describes the synthesis of an RNA transcript containing this compound via in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • This compound-5'-triphosphate (7-deaza-XTP)

  • Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or spin column chromatography)

Procedure:

  • Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water

    • Transcription buffer (to 1x final concentration)

    • DTT (to a final concentration of ~10 mM)

    • RNase inhibitor

    • ATP, CTP, GTP, UTP, and 7-deaza-XTP (adjust concentrations based on the desired level of incorporation)

    • Linearized DNA template (typically 0.5-1.0 µg)

    • T7 RNA polymerase

  • Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized RNA using a method appropriate for the desired purity and scale. For high purity, denaturing PAGE is recommended. For smaller scales, spin columns designed for RNA purification are suitable.

  • Quantification and Analysis: Determine the concentration of the purified RNA using UV-Vis spectrophotometry (A260). The integrity and size of the transcript can be verified by denaturing gel electrophoresis. The incorporation of the modified nucleotide can be confirmed by mass spectrometry.

Enzymatic_Incorporation_Workflow cluster_components Reaction Components Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (37°C) Template->Transcription NTPs NTPs & 7-deaza-XTP NTPs->Transcription Enzyme T7 RNA Polymerase & Buffer Enzyme->Transcription DNase_Treat DNase I Treatment Transcription->DNase_Treat Purification RNA Purification (PAGE or Column) DNase_Treat->Purification Final_RNA Final Product: Modified RNA Purification->Final_RNA

Diagram 2: Enzymatic Incorporation Workflow.

Conclusion

The incorporation of this compound into oligonucleotides can be successfully achieved through both chemical and enzymatic methods. The choice of method will depend on the specific application, the desired type of oligonucleotide (DNA or RNA), and the required scale and purity. The phosphoramidite method offers precise, site-specific incorporation into DNA, while enzymatic synthesis provides a means for producing modified RNA transcripts. The altered properties of oligonucleotides containing this compound make them valuable tools for the development of novel therapeutic and diagnostic agents.

References

Troubleshooting & Optimization

Technical Support Center: 7-Deazahypoxanthine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 7-Deazahypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous solution significantly impacts the solubility of this compound. With a reported pKa of 5.875, the compound's solubility is expected to increase as the pH of the medium rises above this value. At a pH greater than its pKa, this compound will deprotonate, forming a more soluble anionic species. Therefore, using a buffer with a neutral to alkaline pH (pH ≥ 7.0) is a recommended strategy to enhance its solubility.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These methods, common for poorly soluble drugs, include:

  • pH Adjustment: Increasing the pH of the solution above the compound's pKa.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin.

  • Structural Modification: Introducing water-solubilizing groups to the molecular structure.[2][3]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization.[4]

  • Salt Formation: Creating a salt form of the compound, which can exhibit higher solubility.[5]

Q4: Can I dissolve this compound directly in an aqueous buffer for my in vitro assay?

A4: Direct dissolution in neutral aqueous buffers can be challenging due to the compound's low solubility. It is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer. However, this can lead to precipitation if the final concentration exceeds the aqueous solubility limit.

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.

This is a frequent challenge encountered during experiments. The following workflow can help troubleshoot and resolve this issue.

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is the stock in 100% DMSO? - Is it fully dissolved? start->check_stock check_final_conc 2. Assess Final Concentration - Is the final concentration too high for the aqueous buffer? check_stock->check_final_conc optimize_protocol 3. Optimization Strategies check_final_conc->optimize_protocol strategy1 a) Reduce Final Concentration optimize_protocol->strategy1 strategy2 b) Adjust Buffer pH - Increase pH > 6.0 optimize_protocol->strategy2 strategy3 c) Use a Co-solvent System optimize_protocol->strategy3 strategy4 d) Employ Cyclodextrins optimize_protocol->strategy4 resolve Solution Achieved strategy1->resolve strategy2->resolve strategy3->resolve strategy4->resolve

Troubleshooting workflow for precipitation issues.

Step-by-Step Troubleshooting:

  • Verify Stock Solution: Ensure your this compound is fully dissolved in 100% anhydrous DMSO. Gentle heating or sonication may be necessary.

  • Assess Final Concentration: Determine if the target concentration in your aqueous buffer is realistically achievable. If precipitation occurs, it is likely that the final concentration exceeds the compound's solubility in that specific medium.

  • Optimization Strategies:

    • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

    • Adjust Buffer pH: Increase the pH of your aqueous buffer to a value above the pKa of 5.875. A pH of 7.4 or higher is recommended.

    • Use a Co-solvent System: Incorporate co-solvents into your final aqueous medium. A common formulation includes polyethylene glycol (PEG) and a surfactant like Tween-80.

    • Employ Cyclodextrins: Add a cyclodextrin, such as SBE-β-CD, to your aqueous buffer to form an inclusion complex with this compound, thereby increasing its solubility.

Data Presentation: Achievable Concentrations

The following tables summarize achievable concentrations of this compound using different solubilization methods.

Table 1: Co-solvent Formulations

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL
DMSO, PEG300, Tween-80, Saline≥ 1.25 mg/mL

Table 2: Cyclodextrin Formulation

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mL

Table 3: Solubility of Structurally Modified Analogs

ModificationSolubility Range (Aqueous)Reference
Various modifications on C7/C8 phenyl groups14–23 μM
Addition of amine-tethered groupsSignificantly more soluble than 14-23 μM

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is designed to achieve a final concentration of ≥ 5 mg/mL.

  • Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Use of an ultrasonic bath may be necessary to ensure complete dissolution.

  • Add Co-solvents: For a 1 mL final solution, take 100 µL of the 50 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to the mixture and mix thoroughly to obtain a clear final solution.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Add Co-Solvent cluster_2 Step 3: Add Surfactant cluster_3 Step 4: Final Dilution a 50 mg/mL 7-DHP in DMSO b Add 400 µL PEG300 a->b c Add 50 µL Tween-80 b->c d Add 450 µL Saline c->d e Final Solution (≥ 5 mg/mL) d->e

Workflow for co-solvent based solubilization.

Protocol 2: Preparation of this compound Solution using Cyclodextrin

This protocol is designed to achieve a final concentration of ≥ 5 mg/mL.

  • Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Final Formulation: For a 1 mL final solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until a clear solution is obtained.

Protocol 3: Determination of Thermodynamic Aqueous Solubility

This protocol can be used to determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of your chosen aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection: After incubation, stop the agitation and allow the undissolved solid to settle.

  • Separation: Carefully collect the supernatant. To ensure no solid particles are carried over, either filter the supernatant through a 0.22 µm syringe filter or centrifuge the sample at high speed and collect the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV, by comparing it to a standard curve of known concentrations.

G start Excess 7-DHP in Buffer shake Agitate for 24-48h at constant temp. start->shake separate Filter (0.22 µm) or Centrifuge shake->separate quantify Analyze Supernatant (e.g., HPLC-UV) separate->quantify result Determine Solubility quantify->result

Workflow for determining thermodynamic solubility.

References

Technical Support Center: Synthesis of 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-deazahypoxanthine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and other complications during the synthesis of this compound, particularly focusing on the common synthetic route involving a multi-component reaction (MCR) followed by a ring-closing reaction.

Q1: I am observing a very low yield of my desired polysubstituted 2-aminopyrrole intermediate from the multi-component reaction (MCR). What are the potential causes and how can I improve it?

Potential Causes and Solutions:

  • Steric Hindrance: Ortho-substituents on the aldehyde reactant can sterically hinder the Michael-type addition, which is a crucial step in the MCR. This steric clash can significantly reduce the reaction rate and overall yield.[1]

    • Troubleshooting: If possible, consider using starting materials with smaller or no ortho-substituents. If the ortho-group is essential, you may need to optimize the reaction conditions further by increasing the reaction time or temperature, though this may also increase the formation of side products.

  • Electronic Effects: Electron-donating groups on the aldehyde can decrease the electrophilicity of the conjugated Michael acceptor, slowing down the reaction.[1]

    • Troubleshooting: For aldehydes with strong electron-donating groups, a more activating catalyst or harsher reaction conditions might be necessary. However, be mindful of potential side reactions.

  • Side Reactions: The formation of multiple side-products is a common issue. One frequently observed side-product is an α,β-unsaturated nitrile species, which arises from the initial Knoevenagel condensation.[1]

    • Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) to identify the formation of side products. Adjusting the stoichiometry of the reactants or the reaction temperature may help to favor the desired reaction pathway.

  • Purification Difficulties: The crude product of the MCR can be challenging to purify, leading to significant loss of the desired pyrrole intermediate and consequently a lower isolated yield.[1]

    • Troubleshooting: Optimization of the column chromatography conditions (e.g., solvent system, gradient) is crucial. In some cases, recrystallization might be a more effective purification method if a suitable solvent system can be found.

Q2: My ring-closing reaction to form the this compound core is inefficient, resulting in a low yield. What steps can I take to optimize this reaction?

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion under your current conditions.

    • Troubleshooting: A more concentrated solution of sodium ethoxide (NaOEt) can promote product formation.[1] Increasing the reaction temperature, for example to 80-90°C, can also drive the reaction forward.

  • Poor Solubility of the Pyrrole Intermediate: The 2-aminopyrrole precursor may not be fully soluble in the reaction mixture, limiting its availability to react.

    • Troubleshooting: The addition of a small volume of a co-solvent like dimethyl sulfoxide (DMSO) can significantly improve the solubility of the pyrrole intermediate, especially upon heating.

  • Instability of Reactants or Products: Certain functional groups on your pyrrole intermediate or the final this compound product may be unstable under the strongly basic conditions of the ring-closing reaction. For instance, a 6-bromo-2-pyridine moiety has been reported to be a potential cause for lower yields and purity.

    • Troubleshooting: If you suspect instability, consider using milder reaction conditions if possible, or protecting sensitive functional groups before the ring-closing step and deprotecting them afterward.

Q3: I am observing the formation of significant side-products during the preparation of my starting materials, specifically during bromination. How can I improve the selectivity of this reaction?

Potential Causes and Solutions:

  • Poor Regioselectivity: Electron-donating groups on the aromatic ring can promote competing aryl-bromination in addition to the desired α-bromination of an acetophenone. This leads to a mixture of products including the desired α-monobromination product, aryl-brominated side-products, and over-brominated species.

    • Troubleshooting: To improve regioselectivity, the choice of brominating agent and reaction conditions is critical. The use of phenyltrimethylammonium tribromide (PTAB) at a moderate temperature for a shorter reaction time has been shown to be effective in favoring α-monobromination.

  • Intermolecular Self-Condensation: Phenacyl amine species (α-aminoketones) can be unstable and prone to intermolecular self-condensation.

    • Troubleshooting: It is often advantageous to form a more stable salt of the amine, such as the hydrochloride salt, to prevent self-condensation before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic strategy for preparing 7-deazahypoxanthines?

A: A widely used and effective method is a two-step process. The first step is a multi-component reaction (MCR) to construct a polysubstituted 2-aminopyrrole core. This is typically achieved by reacting a sulfonamido acetophenone, an aldehyde, and cyanoacetamide in the presence of a base like potassium carbonate in refluxing ethanol. The second step is a ring-closing reaction of the resulting 2-aminopyrrole with an alkyne ester, such as ethyl hex-5-ynoate, in the presence of a strong base like sodium ethoxide at elevated temperatures to form the final this compound framework.

Q: Are there alternative synthetic routes to this compound?

A: Yes, other synthetic strategies exist. One reported method starts from 4,6-dichloropyrimidine-5-carbaldehyde, which is converted to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This intermediate can then be further functionalized to yield this compound derivatives. Another approach involves a copper-catalyzed C-O bond formation on a 6-iodo-1-deazapurine precursor, followed by deprotection steps to yield 1-deazahypoxanthine.

Q: What are some key considerations for improving the overall yield of a multi-step synthesis of this compound derivatives?

A: To improve the overall yield, it is crucial to optimize each step of the synthesis. This includes:

  • Careful selection of starting materials: Avoid bulky groups near the reaction center where possible to minimize steric hindrance.

  • Optimization of reaction conditions: Systematically screen solvents, catalysts, temperature, and reaction times for each step.

  • Effective purification of intermediates: Developing robust purification protocols for each intermediate is critical to avoid carrying impurities forward, which can inhibit subsequent reactions.

  • Minimizing side reactions: Use selective reagents and conditions to reduce the formation of unwanted byproducts. For example, using PTAB for controlled bromination.

  • Addressing solubility issues: Ensure all reactants are sufficiently soluble in the reaction medium, using co-solvents like DMSO if necessary.

Data Presentation

The following tables summarize yield data for key steps in the synthesis of this compound derivatives, compiled from various reported examples.

Table 1: Yields for the Multi-Component Reaction (MCR) to form 2-Aminopyrrole Intermediates

Starting AldehydeStarting Sulfonamido AcetophenoneReported Yield of Pyrrole IntermediateNotes
BenzaldehydeUnsubstitutedModerateGeneral procedure successful.
ortho-MethylbenzaldehydeUnsubstitutedLowSteric hindrance from the ortho-methyl group negatively impacts the yield.
4-MorpholinobenzaldehydeUnsubstitutedLow (pure)Low yield attributed to purification difficulties.
Benzaldehydepara-Morpholino substitutedModerateMCR proceeded with moderate yield.

Table 2: Yields for the Ring-Closing Reaction to form this compound Derivatives

2-Aminopyrrole IntermediateRing-Closing ConditionsReported Yield of this compoundNotes
Unsubstituted Phenyl at C7 & C8NaOEt, EtOH, 80°CRelatively HighThe reaction proceeds well under these conditions.
para-Morpholino Phenyl at C7NaOEt, EtOH, DMSO, 80°CModerateDMSO was added to aid the solubility of the pyrrole intermediate.
Pyrrole with 6-bromo-2-pyridine moietyNaOEt, EtOHLowThe low yield was attributed to the potential instability of the 6-bromo-2-pyridine moiety.

Experimental Protocols

Protocol 1: General Procedure for the Multi-Component Synthesis of 2-Aminopyrrole Intermediate

This protocol is adapted from a reported MCR strategy.

  • To a solution of the sulfonamido acetophenone (1 equivalent) in ethanol, add the corresponding aldehyde (1 equivalent), cyanoacetamide (1 equivalent), and granular anhydrous potassium carbonate (K₂CO₃) (as catalyst).

  • Heat the reaction mixture at reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired polysubstituted 2-aminopyrrole.

Protocol 2: General Procedure for the Ring-Closing Reaction to Synthesize this compound

This protocol is a general method for the final ring-closure step.

  • Prepare a stock solution of sodium ethoxide (NaOEt) by dissolving sodium metal in absolute ethanol.

  • In a reaction vessel, charge the 2-aminopyrrole intermediate (1 equivalent).

  • Add the NaOEt solution (typically 10-15 equivalents) to the reaction vessel.

  • Add the alkyne ester (e.g., ethyl hex-5-ynoate, 8 equivalents).

  • If the pyrrole intermediate has poor solubility, add a small volume of DMSO.

  • Heat the reaction mixture to 80-90°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and quench the reaction carefully (e.g., with water or a saturated solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final this compound derivative.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_mcr Multi-Component Reaction (MCR) cluster_intermediate Intermediate cluster_reagents_rc Ring-Closing Reagents cluster_rc Ring-Closing Reaction cluster_final Final Product A Sulfonamido Acetophenone MCR K2CO3, EtOH, Reflux A->MCR B Aldehyde B->MCR C Cyanoacetamide C->MCR Pyrrole 2-Aminopyrrole MCR->Pyrrole RC EtOH, DMSO (optional), 80-90°C Pyrrole->RC Alkyne Alkyne Ester Alkyne->RC Base NaOEt Base->RC Product This compound RC->Product

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_mcr Multi-Component Reaction Issues cluster_rc Ring-Closing Reaction Issues Start Low Yield in This compound Synthesis MCR_Yield Low Pyrrole Yield Start->MCR_Yield RC_Yield Low Final Product Yield Start->RC_Yield Steric Steric Hindrance MCR_Yield->Steric Electronic Electronic Effects MCR_Yield->Electronic Side_MCR Side Reactions MCR_Yield->Side_MCR Purification_MCR Purification Difficulty MCR_Yield->Purification_MCR Sol_Steric Modify Starting Materials Steric->Sol_Steric Sol_Electronic Optimize Catalyst/ Conditions Electronic->Sol_Electronic Sol_Side_MCR Adjust Stoichiometry/ Temperature Side_MCR->Sol_Side_MCR Sol_Purification_MCR Optimize Chromatography Purification_MCR->Sol_Purification_MCR Incomplete_RC Incomplete Reaction RC_Yield->Incomplete_RC Solubility Poor Solubility RC_Yield->Solubility Instability Reactant/Product Instability RC_Yield->Instability Sol_Incomplete_RC Increase Base Conc./ Temperature Incomplete_RC->Sol_Incomplete_RC Sol_Solubility Add Co-solvent (e.g., DMSO) Solubility->Sol_Solubility Sol_Instability Use Milder Conditions/ Protecting Groups Instability->Sol_Instability

Caption: Troubleshooting logic for overcoming low yield in this compound synthesis.

References

Identifying and minimizing byproducts in 7-Deazahypoxanthine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 7-Deazahypoxanthine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My multi-component reaction (MCR) to synthesize the this compound precursor is yielding a complex mixture of products with low yield of the desired compound. How can I troubleshoot this?

A1: Multi-component reactions for pyrrole synthesis, a key step in many this compound syntheses, can often result in multiple side-products.[1] Common issues and troubleshooting steps are outlined below:

  • Problem: Formation of intermediate species such as α,β-unsaturated nitriles from Knoevenagel condensation or stable mesyl-protected pyrroles that do not proceed to the final product.

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of starting materials and the appearance of intermediates and the final product.[1]

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature. Some ring-closing reactions may require elevated temperatures (e.g., 80 °C) to proceed efficiently.[1]

      • Solvent: Ensure all reactants are fully dissolved. The addition of a co-solvent like DMSO may be necessary to aid in the solubilization of certain pyrrole precursors.[1]

      • Base Concentration: For reactions requiring a base (e.g., NaOEt), using a more concentrated solution prepared in situ can promote the desired product formation.[1]

    • Purification Strategy: Be aware that purification by silica gel column chromatography can be challenging. A gradient elution with a solvent system tailored to the polarity of your specific compound is recommended.

Q2: I am observing the formation of regioisomers (e.g., N7 vs. N9 substitution) during the alkylation or glycosylation of the pyrrolo[2,3-d]pyrimidine core. How can I improve the regioselectivity?

A2: Controlling regioselectivity is a common challenge in the functionalization of heterocyclic compounds like this compound. The formation of a mixture of N7 and N9 isomers is a known issue.

  • Problem: Lack of regiocontrol leading to a mixture of isomeric products that are difficult to separate.

  • Troubleshooting:

    • Protecting Groups: Employing protecting groups on one of the nitrogen atoms can direct the reaction to the desired position. The choice of protecting group will depend on the subsequent reaction conditions.

    • Catalyst Control: The choice of catalyst can influence the regioselectivity of the reaction. For some annulation reactions, the configuration of a phosphine catalyst has been shown to control the formation of different regioisomers.

    • Reaction Conditions:

      • Temperature and Solvent: Systematically screen different solvents and reaction temperatures, as these can influence the kinetic vs. thermodynamic product distribution.

    • Purification: If a mixture of isomers is unavoidable, separation can be attempted using preparative HPLC or careful column chromatography with a shallow elution gradient.

Q3: My bromination reaction on an aromatic precursor for a this compound derivative is resulting in multiple brominated byproducts. How can I achieve selective monobromination?

A3: Aryl-bromination is a common side reaction when the aromatic ring is activated, leading to mixtures of mono-, di-, and poly-brominated products.

  • Problem: Poor regioselectivity and over-bromination during the electrophilic substitution of an activated aromatic ring.

  • Troubleshooting:

    • Choice of Brominating Agent: Use a milder brominating agent. For example, if N-Bromosuccinimide (NBS) is leading to over-bromination, consider using a less reactive source of electrophilic bromine.

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent, using only a slight excess or even a 1:1 ratio with the substrate.

    • Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

    • Protecting Groups: Temporarily protect activating groups on the aromatic ring to reduce its reactivity and direct the bromination to the desired position.

Data on Common Byproducts and Reaction Conditions

The following table summarizes common byproducts and provides qualitative data on reaction conditions that may influence their formation. Quantitative data on byproduct percentages are often not available in the literature and will be highly dependent on the specific substrates and reaction setup.

Reaction TypeDesired ProductCommon ByproductsFactors Influencing Byproduct FormationMitigation Strategies
Multi-Component Pyrrole Synthesis Substituted 2-aminopyrroleα,β-unsaturated nitriles, mesyl-protected intermediatesIncomplete reaction, poor solubility of reactantsOptimize temperature and solvent, use a more concentrated base, monitor reaction progress by TLC
Alkylation/Glycosylation N-substituted this compoundN7/N9 regioisomersNature of the electrophile, solvent, temperature, baseUse of protecting groups, catalyst control, screening of reaction conditions
Aromatic Bromination Mono-brominated precursorDi- and poly-brominated species, aryl-brominated isomersReactivity of the aromatic ring, strength of the brominating agent, reaction temperatureUse milder brominating agents, control stoichiometry, lower reaction temperature, use protecting groups
Ring Closure with Alkynes This compound with terminal alkyneIsomerized internal alkyneHigh reaction temperature, presence of baseLower reaction temperature

Experimental Protocols

Protocol 1: General Procedure for a One-Pot, Three-Component Synthesis of Polysubstituted Pyrrolo[2,3-d]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of an appropriate arylglyoxal (1 mmol) in ethanol (10 mL), add 6-amino-1,3-dimethyluracil (1 mmol) and a barbituric acid derivative (1 mmol).

  • Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Stir the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • If necessary, purify the product further by recrystallization or silica gel column chromatography.

Protocol 2: Purification of this compound Derivatives by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Load the crude product onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel.

  • Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Multi-Component Reaction cluster_products Products Arylglyoxal Arylglyoxal MCR One-Pot Synthesis (TBAB, Ethanol, 50°C) Arylglyoxal->MCR Aminouracil 6-Amino-1,3-dimethyluracil Aminouracil->MCR BarbituricAcid Barbituric Acid Derivative BarbituricAcid->MCR DesiredProduct Pyrrolo[2,3-d]pyrimidine (Desired Product) MCR->DesiredProduct High Yield Byproducts Mixture of Byproducts (e.g., intermediates) MCR->Byproducts Low Yield / Side Reactions

Caption: Workflow for a multi-component synthesis of a this compound derivative.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Solubility Are all reactants soluble? Start->Check_Solubility Add_Cosolvent Add Co-solvent (e.g., DMSO) Check_Solubility->Add_Cosolvent No Monitor_TLC Monitor reaction by TLC Check_Solubility->Monitor_TLC Yes Add_Cosolvent->Monitor_TLC Incomplete_Reaction Is the reaction incomplete? Monitor_TLC->Incomplete_Reaction Optimize_Conditions Optimize Conditions (Temp, Catalyst) Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Purification Challenges? Incomplete_Reaction->Purification_Issue No Optimize_Conditions->Monitor_TLC Optimize_Chromatography Optimize Chromatography (Gradient, Solvent System) Purification_Issue->Optimize_Chromatography Yes Success Improved Yield and Purity Purification_Issue->Success No Optimize_Chromatography->Success

Caption: A logical troubleshooting workflow for low yield in this compound synthesis.

Signaling_Pathway_Analogy cluster_inputs Reaction Inputs cluster_process Synthetic Transformation cluster_outputs Reaction Outputs Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Conditions Reaction Conditions (Temp, Solvent, Catalyst) Conditions->Reaction Product Desired Product Reaction->Product Main Pathway Byproduct Byproduct(s) Reaction->Byproduct Side Pathway

Caption: Analogy of a chemical reaction to a signaling pathway, showing main and side pathways.

References

Technical Support Center: Optimizing 7-Deazahypoxanthine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 7-Deazahypoxanthine and its analogs?

A1: this compound and its derivatives are potent microtubule-targeting agents. Their primary mechanism of action involves the suppression of microtubule dynamics during cell division. They achieve this by binding to the colchicine site on β-tubulin, which disrupts the proper formation of the mitotic spindle. This interference with microtubule function leads to mitotic arrest and subsequently induces apoptosis (programmed cell death) in cancer cells.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: Due to the poor aqueous solubility of many this compound compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2]

  • Preparation: To prepare a stock solution, dissolve the powdered this compound in anhydrous, cell culture-grade DMSO. Gentle warming and vortexing may be necessary to achieve complete dissolution.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.

    • In Solvent (DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years, or at -20°C for up to 1 year.

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: The optimal concentration of this compound is highly dependent on the specific analog and the cell line being used. Based on available data, a starting point for determining the optimal concentration would be in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) for your specific experimental setup.

Q4: I'm observing precipitation of the compound in my cell culture medium. What should I do?

A4: Precipitation is a common issue with poorly soluble compounds like this compound. Here are some troubleshooting steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at or below 0.5% (v/v), as higher concentrations can be toxic to cells and contribute to precipitation. Some sensitive cell lines may require concentrations as low as 0.1%.[2]

  • Stepwise Dilution: When diluting your DMSO stock solution into the aqueous culture medium, perform the dilution in a stepwise manner to avoid rapid changes in solvent polarity that can cause the compound to precipitate.

  • Alternative Solubilization Techniques: If precipitation persists, consider using solubility-enhancing agents such as cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with poorly soluble molecules to increase their aqueous solubility.[2]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High Variability in Experimental Results

  • Potential Cause: Inconsistent dissolution of the compound due to its poor aqueous solubility.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions in DMSO for each experiment.

    • Vortexing: Ensure the stock solution is thoroughly vortexed before each dilution.

    • Visual Inspection: Before adding to the cells, visually inspect the final diluted solution in the culture medium for any signs of precipitation. If present, reconsider the final concentration or explore solubility enhancement techniques.

Issue 2: Unexpectedly High Cytotoxicity in Control (Vehicle-Treated) Cells

  • Potential Cause: DMSO toxicity.

  • Troubleshooting Steps:

    • Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.

    • Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells, including the vehicle control.

Issue 3: No Observable Effect at Expected Concentrations

  • Potential Cause:

    • Cell Line Resistance: The chosen cell line may be resistant to microtubule-targeting agents.

    • Compound Degradation: The compound may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Use a Sensitive Positive Control Cell Line: Test the compound on a cell line known to be sensitive to microtubule inhibitors, such as HeLa cells.

    • Prepare Fresh Compound: If compound degradation is suspected, use a fresh vial of the compound to prepare a new stock solution.

Data Presentation: Antiproliferative Activity

The following table summarizes the growth inhibition (GI50) values for various this compound analogs in different cancer cell lines. This data can be used as a reference for selecting starting concentrations for your experiments.

Compound/AnalogCell LineGI50 (µM)Reference
This compound Analog 1HeLa0.022 ± 0.002[1]
This compound Analog 33HeLa0.015 ± 0.004
This compound Analog 34HeLa0.444 ± 0.030
Pyrrolopyrimidine derivative 3MCF-723.42
Pyrrolopyrimidine derivative 3A549>100
Pyrrolopyrimidine derivative 3PC-332.74

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol. Cells can be stored at -20°C for several weeks after fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cells treated with this compound.

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a petri dish.

  • Compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde) followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the normal microtubule structure and abnormal spindle formation are expected.

Protocol 4: Western Blot Analysis of HIF-1α

This protocol details the steps for detecting the levels of Hypoxia-Inducible Factor-1α (HIF-1α) protein, a downstream target affected by microtubule disruption, using Western blotting.

  • Sample Preparation:

    • Induce hypoxia in your cell culture, if required for your experimental design, by placing the cells in a hypoxic chamber (e.g., 1% O2) or by treating them with a hypoxia-mimetic agent like cobalt chloride (CoCl2).

    • Treat cells with this compound.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors. Since HIF-1α is rapidly degraded under normoxic conditions, it is critical to work quickly and keep samples on ice. Nuclear extracts are recommended as stabilized HIF-1α translocates to the nucleus.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or α-tubulin) to determine the relative changes in HIF-1α protein levels.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathway cluster_0 Cellular Effects of this compound cluster_1 Downstream Signaling This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest JNK Activation JNK Activation Microtubule Disruption->JNK Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation Microtubule Disruption->Bcl-2 Phosphorylation HIF-1α Inhibition HIF-1α Inhibition Microtubule Disruption->HIF-1α Inhibition Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow Start Start Prepare this compound Stock Solution (in DMSO) Prepare this compound Stock Solution (in DMSO) Start->Prepare this compound Stock Solution (in DMSO) Perform Dose-Response (MTT Assay) Perform Dose-Response (MTT Assay) Prepare this compound Stock Solution (in DMSO)->Perform Dose-Response (MTT Assay) Determine GI50 Determine GI50 Perform Dose-Response (MTT Assay)->Determine GI50 Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine GI50->Cell Cycle Analysis (Flow Cytometry) Immunofluorescence (Microtubule Staining) Immunofluorescence (Microtubule Staining) Determine GI50->Immunofluorescence (Microtubule Staining) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Determine GI50->Western Blot (Signaling Proteins) Analyze Results Analyze Results Cell Cycle Analysis (Flow Cytometry)->Analyze Results Immunofluorescence (Microtubule Staining)->Analyze Results Western Blot (Signaling Proteins)->Analyze Results

Caption: Experimental workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Observed Problem Observed Precipitation in Medium? Precipitation in Medium? Problem Observed->Precipitation in Medium? High Control Cytotoxicity? High Control Cytotoxicity? Precipitation in Medium?->High Control Cytotoxicity? No Lower Final Concentration Lower Final Concentration Precipitation in Medium?->Lower Final Concentration Yes No Effect? No Effect? High Control Cytotoxicity?->No Effect? No Check DMSO Concentration Check DMSO Concentration High Control Cytotoxicity?->Check DMSO Concentration Yes Check Cell Line Sensitivity Check Cell Line Sensitivity No Effect?->Check Cell Line Sensitivity Yes Solution Solution No Effect?->Solution No Use Stepwise Dilution Use Stepwise Dilution Lower Final Concentration->Use Stepwise Dilution Use Stepwise Dilution->Solution Test DMSO Toxicity Test DMSO Toxicity Check DMSO Concentration->Test DMSO Toxicity Test DMSO Toxicity->Solution Prepare Fresh Compound Prepare Fresh Compound Check Cell Line Sensitivity->Prepare Fresh Compound Prepare Fresh Compound->Solution

References

Stability of 7-Deazahypoxanthine in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Deazahypoxanthine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated environment, protected from light and moisture.[1] The ideal storage temperature is between 2°C and 8°C. Some suppliers recommend storage at -20°C for extended shelf life.[1][2] It is advisable to keep the compound in tightly sealed, chemically resistant containers.[1]

Q2: What is the general stability of this compound in solution?

A2: this compound exhibits limited solubility in water but is more readily soluble in dimethyl sulfoxide (DMSO) and alkaline aqueous solutions. There is evidence to suggest that derivatives of this compound can degrade in solution, indicating that the stability of this compound in solution may be a concern. It is recommended to prepare solutions fresh and avoid prolonged storage. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C and protected from light.

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

Q4: Is this compound stable in common cell culture media?

A4: Specific stability data for this compound in cell culture media such as DMEM is not available. However, the stability of compounds in cell culture media can be influenced by various factors, including the composition of the medium, incubation temperature (typically 37°C), and the presence of cellular enzymes if working with cell cultures. It is best practice to determine the stability of this compound in your specific cell culture medium under your experimental conditions. A general recommendation is to add the compound to the media immediately before the experiment.

Q5: What are the potential degradation pathways for this compound?

A5: As a purine analog, this compound may undergo enzymatic degradation in biological systems through pathways similar to those for natural purines like hypoxanthine. This could involve enzymes such as xanthine oxidase. Hydrolysis of the pyrimidine ring is another potential degradation pathway, especially under harsh pH conditions. Forced degradation studies can help elucidate the specific degradation products under various stress conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions in a suitable solvent like DMSO immediately before use. If storing, aliquot and freeze at -80°C. Perform a quick purity check of the stock solution using HPLC if possible.
Instability in aqueous buffers or cell culture media. Minimize the time the compound is in aqueous solution before use. Add this compound to the experimental medium just prior to starting the experiment. Consider performing a time-course experiment to assess stability in your specific medium at the experimental temperature.
Photodegradation. Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Interaction with other components in the experimental setup. Review all components of your assay for potential incompatibilities. For example, strong oxidizing or reducing agents could degrade the compound.
Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Degradation during sample preparation or storage. Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) for a short period or frozen for longer durations. Ensure the sample solvent is compatible and does not promote degradation.
Forced degradation due to experimental conditions. Evaluate the pH, temperature, and light exposure during your experiment. If degradation is suspected, conduct a forced degradation study under controlled conditions to identify potential degradation products.
Contamination of the sample or instrument. Run a blank injection (solvent only) to check for system contamination. Ensure all glassware and vials are clean.

Quantitative Data Summary

Currently, there is a lack of published, peer-reviewed quantitative data on the degradation kinetics of this compound. The following table provides a hypothetical example of how such data could be presented. Researchers should determine these values experimentally for their specific conditions.

Table 1: Hypothetical Half-life (t½) of this compound (100 µM) in Aqueous Buffers

pHTemperature (°C)Hypothetical t½ (hours)
3.02548
7.44> 200
7.42596
7.43736
9.02524

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method (Adapted from a method for 7-Deazaxanthine)

This method provides a starting point for developing a validated stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH adjusted to 5.0 with acetic acid).

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute & Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute & Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Dilute & Stress thermal Thermal (80°C, Solid & Solution) stock->thermal Dilute & Stress photo Photodegradation (ICH Q1B) stock->photo Dilute & Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (Ring Opening) parent->hydrolysis Acid/Base oxidation_prod Oxidation Products (e.g., N-oxides) parent->oxidation_prod Oxidizing Agents enzymatic Enzymatic Metabolites (e.g., 7-Deazaxanthine) parent->enzymatic Enzymes (e.g., Xanthine Oxidase)

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: 7-Deazahypoxanthine Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of 7-deazahypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₅N₃O[1][2]
Molecular Weight135.12 g/mol [1][2]
AppearanceWhite to off-white or brown crystalline solid[3]
Melting Point345-350 °C
pKa (predicted)11.99 ± 0.20
Storage Temperature2-8°C

Q2: What is the general solubility profile of this compound?

A2: this compound has limited solubility in water but is more soluble in polar organic solvents and alkaline aqueous solutions. Dimethyl sulfoxide (DMSO) is a particularly effective solvent.

Q3: Are there any known signaling pathways associated with this compound?

A3: As a purine analog, this compound has the potential to interact with various pathways involved in purine metabolism. Purine metabolism is essential for the synthesis of DNA, RNA, and energy-carrying molecules like ATP and GTP. Alterations in purine levels are sensed by key cellular regulators, including the mTORC1 signaling network, which controls cell growth and proliferation. While direct and specific signaling pathways for this compound are not extensively documented in readily available literature, its structural similarity to hypoxanthine suggests potential interaction with enzymes in the purine salvage and de novo synthesis pathways.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides step-by-step guidance for resolution.

Problem 1: No crystals are forming, even after an extended period.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Concentration: If possible, slowly evaporate the solvent to increase the concentration of this compound. This can be done by leaving the crystallization vessel partially open in a controlled environment.

    • Introduce an Anti-solvent: Since this compound has poor solubility in water and better solubility in DMSO, water can be used as an anti-solvent. Slowly add water to a DMSO solution of the compound to induce precipitation and hopefully crystallization.

    • Induce Nucleation:

      • Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can promote nucleation.

    • Temperature Gradient: Slowly cool the solution. If the compound was dissolved at a higher temperature, a gradual decrease in temperature can reduce its solubility and lead to crystallization.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of this compound is too high at the temperature of crystallization, or the solution is too concentrated, leading to the formation of a liquid phase instead of a solid.

  • Troubleshooting Steps:

    • Dilute the Solution: Add a small amount of the primary solvent (e.g., DMSO) to dissolve the oil, then attempt to recrystallize by a slower introduction of the anti-solvent or a more gradual cooling process.

    • Lower the Temperature: If using a cooling crystallization method, try a slower cooling rate or a higher starting temperature for dissolution to avoid a rapid decrease in solubility.

    • Change the Solvent System: Experiment with different solvent/anti-solvent combinations.

Problem 3: The resulting crystals are very small (microcrystalline powder) or needle-like, making them difficult to handle and analyze.

  • Possible Cause: Rapid nucleation and crystal growth.

  • Troubleshooting Steps:

    • Slow Down the Crystallization Process:

      • Slower Cooling: If using cooling crystallization, decrease the rate of temperature change.

      • Slower Anti-solvent Addition: If using an anti-solvent, add it more slowly and with gentle stirring.

      • Vapor Diffusion: A highly effective method for slow crystallization is vapor diffusion. Place a concentrated solution of this compound in a good solvent (e.g., DMSO) inside a sealed container with a larger volume of a volatile anti-solvent (e.g., water or a less polar solvent). The anti-solvent vapor will slowly diffuse into the primary solution, gradually inducing crystallization.

    • Reduce Supersaturation: Start with a less concentrated solution to reduce the driving force for rapid nucleation.

Problem 4: The crystals are impure.

  • Possible Cause: Impurities from the synthesis or starting materials are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more rounds of recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly. The desired compound should crystallize out, leaving the impurities in the mother liquor.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration and cooling. The charcoal adsorbs the colored impurities.

Quantitative Data

SolventTemperatureSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mLUltrasonic assistance may be needed.
WaterNot SpecifiedLimited-
Alkaline Aqueous SolutionsNot SpecifiedSoluble-
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mLFor in vivo preparations.
10% DMSO, 90% (20% SBE-β-CD in saline)Not Specified≥ 5 mg/mLFor in vivo preparations.
Polar Organic SolventsNot SpecifiedGenerally more soluble than in waterQualitative description.

Experimental Protocols

Protocol 1: Crystallization of this compound by Anti-solvent Addition

  • Dissolution: Dissolve the crude this compound powder in a minimal amount of high-purity DMSO at room temperature to create a concentrated solution. A concentration of 50 mg/mL can be targeted. Gentle warming or sonication can be used to aid dissolution.

  • Filtration (Optional): If the solution contains insoluble impurities, filter it through a syringe filter (0.22 µm) into a clean crystallization vessel.

  • Anti-solvent Addition: Slowly add deionized water (the anti-solvent) dropwise to the DMSO solution while gently stirring.

  • Observation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Incubation: Seal the vessel and allow it to stand undisturbed at room temperature. Crystal growth may take several hours to days.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a 1:1 DMSO/water mixture, followed by a small amount of cold water to remove residual DMSO.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization of this compound by Vapor Diffusion

  • Prepare the Inner Vial: Dissolve the crude this compound in a small volume of DMSO in a small, open vial (e.g., a 1 mL vial).

  • Prepare the Outer Chamber: Add a larger volume of a suitable anti-solvent (e.g., water or diethyl ether) to a larger vial or beaker that can accommodate the inner vial.

  • Set up the Diffusion Chamber: Place the inner vial containing the this compound solution inside the outer chamber. Ensure the inner vial remains upright and open.

  • Seal and Incubate: Seal the outer chamber tightly and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Over time, the anti-solvent vapor will diffuse into the DMSO solution, gradually reducing the solubility of this compound and promoting slow crystal growth. This process can take several days to weeks.

  • Harvesting: Once well-formed crystals are observed, carefully remove the inner vial and isolate the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_post Post-Crystallization dissolve Dissolve this compound in a suitable solvent (e.g., DMSO) filter Filter to remove insoluble impurities dissolve->filter antisolvent Anti-solvent Addition (e.g., add water) filter->antisolvent cooling Slow Cooling filter->cooling evaporation Solvent Evaporation filter->evaporation vapor_diffusion Vapor Diffusion filter->vapor_diffusion isolate Isolate Crystals (Filtration) antisolvent->isolate cooling->isolate evaporation->isolate vapor_diffusion->isolate wash Wash Crystals isolate->wash dry Dry Crystals wash->dry

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_poor_morphology Poor Morphology start Crystallization Issue increase_conc Increase Concentration dilute Dilute Solution slow_process Slow Down Crystallization add_antisolvent Add Anti-solvent increase_conc->add_antisolvent induce_nucleation Induce Nucleation (Seeding/Scratching) add_antisolvent->induce_nucleation slow_cooling Slower Cooling dilute->slow_cooling change_solvent Change Solvent System slow_cooling->change_solvent reduce_supersaturation Reduce Supersaturation slow_process->reduce_supersaturation vapor_diffusion Use Vapor Diffusion reduce_supersaturation->vapor_diffusion

Caption: Troubleshooting logic for common this compound crystallization issues.

purine_pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion & Utilization PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps GMP Guanosine Monophosphate (GMP) IMP->GMP AMP Adenosine Monophosphate (AMP) IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT Guanine Guanine Guanine->GMP HPRT Adenine Adenine Adenine->AMP APRT HPRT HPRT APRT APRT ATP_GTP ATP & GTP (Energy, Signaling) GMP->ATP_GTP AMP->ATP_GTP DNA_RNA DNA & RNA Synthesis ATP_GTP->DNA_RNA Deazahypoxanthine This compound (Hypoxanthine Analog) Deazahypoxanthine->HPRT Potential Interaction

Caption: Simplified overview of purine metabolism and the potential interaction of this compound.

References

Mitigating off-target effects of 7-Deazahypoxanthine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on mitigating the off-target effects of 7-Deazahypoxanthine and its derivatives in cellular assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a purine analog, meaning its core structure resembles naturally occurring purines.[1][2] Its primary known targets are enzymes involved in purine and pyrimidine metabolism. Specifically, it is known to be an inhibitor of Xanthine Oxidase and a substrate for this enzyme, which converts it to 7-deazaxanthine, a strong inhibitor of the same enzyme.[3][4] The closely related compound, 7-deazaxanthine, is a well-characterized inhibitor of Thymidine Phosphorylase (TPase).[5] Additionally, certain derivatives of the this compound scaffold have been developed as microtubule-targeting agents.

Q2: What are "off-target" effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. This is a concern for this compound because, as a purine analog, its structure can be recognized by a wide range of purine-binding proteins, most notably protein kinases that use ATP. This can lead to unexpected cellular responses, confounding experimental results, and potential cytotoxicity.

Q3: What are the signs of potential off-target effects in my cellular assay?

Key indicators of off-target effects include:

  • A significant difference between the biochemical IC50 (the concentration needed to inhibit the purified target enzyme by 50%) and the cellular EC50 (the concentration needed to see a 50% effect in a cellular assay).

  • Unexpected cellular phenotypes that cannot be explained by the inhibition of the primary target.

  • High cellular toxicity at concentrations close to the effective dose.

  • Inconsistent results when using structurally different inhibitors of the same primary target.

  • A loss of biological activity over time, which may suggest compound instability in the culture media.

Q4: How can I select an appropriate concentration of this compound to minimize off-target effects?

A critical strategy is to use the lowest effective concentration that elicits the desired biological response. It is essential to perform a dose-response experiment to determine the optimal concentration (e.g., EC50 or IC50) for your specific cell line and experimental endpoint. Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target proteins. For many small molecule inhibitors, concentrations exceeding 10 µM in cellular assays are more likely to cause non-specific effects.

Q5: My this compound compound is precipitating in the cell culture media. What should I do?

Precipitation is a common issue for hydrophobic small molecules.

  • Check Stock Solution: Ensure your stock solution, typically in anhydrous DMSO, is fully dissolved. Gentle warming or brief sonication can help.

  • Optimize Dilution: Avoid "solvent shock" by performing serial dilutions. Do not add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.

  • Test Solubility Limit: Before your main experiment, perform a serial dilution of the compound in your specific cell culture medium and incubate it under experimental conditions (e.g., 37°C for 24 hours). Visually and microscopically inspect for precipitation to determine the maximum soluble concentration.

  • Media Components: Be aware that proteins and other components in serum-containing media can interact with the compound and reduce its solubility.

Section 2: Data Presentation and Comparative Analysis

When designing experiments, it's crucial to understand the known potency of this compound and its analogs against their targets.

Table 1: Inhibitory Potency of 7-Deaza Analogs and Control Compounds

Inhibitor Target Enzyme IC50 (µM) Inhibition Type
7-Deazaxanthine Thymidine Phosphorylase (TPase) 40 - 41 Competitive
Tipiracil (TPI) Thymidine Phosphorylase (TPase) Kᵢ = 0.017 Competitive
This compound Derivative 3 * Xanthine Oxidase (XO) 11 Not Specified

| this compound Derivative 4 * | Xanthine Oxidase (XO) | 103 | Not Specified |

Note: Derivatives 3 and 4 are novel synthesized compounds with modified pyrrolo[2,3-d]pyrimidine scaffolds as described in the cited literature.

Section 3: Experimental Protocols and Workflows

To distinguish on-target from off-target effects, a series of validation experiments is required.

Workflow for Validating On-Target Effects

This workflow provides a logical sequence of experiments to confirm that the observed cellular phenotype is due to the inhibition of the intended target.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Secondary Validation (If Primary Fails or for Confirmation) cluster_3 Conclusion phenotype Observe Cellular Phenotype with this compound dose_response 1. Perform Dose-Response Determine Cellular EC50 phenotype->dose_response biochem_assay 2. Biochemical Assay Determine Biochemical IC50 dose_response->biochem_assay compare EC50 ≈ IC50? biochem_assay->compare struct_control 3. Use Structurally Unrelated Inhibitor of Same Target compare->struct_control No on_target Phenotype is On-Target compare->on_target Yes rescue 4. Rescue Experiment (e.g., add downstream product) struct_control->rescue target_engagement 5. Target Engagement Assay (e.g., CETSA) rescue->target_engagement target_engagement->on_target Phenotype Confirmed off_target High Likelihood of Off-Target Effects target_engagement->off_target Phenotype Not Confirmed

Caption: A logical workflow for confirming on-target cellular effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol aims to confirm that this compound directly binds to its intended target protein in intact cells.

Objective: To determine if this compound binding stabilizes its target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with an effective concentration of this compound and another set with a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments).

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Rescue Experiment

This protocol is designed to verify that the observed cellular phenotype is a direct consequence of inhibiting the target enzyme's activity.

Objective: To reverse the phenotypic effect of this compound by providing the cell with the product of the inhibited pathway.

Example (Inhibition of Thymidine Phosphorylase):

  • Experimental Setup: Seed cells and treat with three conditions:

    • Vehicle Control (e.g., DMSO).

    • 7-Deazaxanthine (at its effective concentration).

    • 7-Deazaxanthine + Rescue Agent (e.g., Thymine, the product of the TPase reaction).

  • Incubation: Incubate the cells for the duration of the experiment.

  • Phenotypic Analysis: Measure the cellular phenotype of interest (e.g., cell proliferation, apoptosis).

  • Interpretation: If the addition of thymine reverses the cellular effect caused by 7-Deazaxanthine, it strongly suggests the phenotype is due to on-target inhibition of Thymidine Phosphorylase.

Section 4: Understanding Potential Off-Target Pathways

As a purine analog, this compound could potentially interact with ATP-binding sites on various protein kinases. This diagram illustrates a hypothetical off-target interaction.

G cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathway Compound This compound TargetEnzyme Primary Target (e.g., Xanthine Oxidase) Compound->TargetEnzyme Inhibits Kinase Off-Target Kinase (e.g., PKA, CDK) Compound->Kinase Competes with ATP (Potential Off-Target Inhibition) OnTargetPathway Downstream On-Target Effect TargetEnzyme->OnTargetPathway Leads to OffTargetPathway Unintended Cellular Effect Kinase->OffTargetPathway Phosphorylates ATP ATP ATP->Kinase Binds

Caption: On-target vs. potential off-target kinase inhibition pathway.

To mitigate these potential off-target kinase effects, researchers should:

  • Use the Lowest Effective Concentration: This minimizes the chance of inhibiting lower-affinity kinase targets.

  • Employ Orthogonal Assays: Confirm findings using different experimental methods that measure the same biological outcome.

  • Counter-Screening: If resources permit, screen this compound against a panel of kinases to identify potential off-target interactions directly.

  • Use Structurally Unrelated Controls: Compare the cellular phenotype with that induced by a different inhibitor of the same target to ensure the effect is not specific to the 7-deazapurine scaffold.

References

Technical Support Center: Large-Scale Synthesis of 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-Deazahypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: For large-scale synthesis, multi-component reactions (MCRs) are often favored due to their efficiency and atom economy. A common and effective MCR approach involves a one-pot, three-component reaction to construct the pyrrolo[2,3-d]pyrimidine core, which is the scaffold of this compound.[1][2] Another versatile method starts from substituted pyrrolo[2,3-d]pyrimidin-4(1H)-ones for more complex analogues.[1] Traditional multi-step syntheses, while potentially lower yielding, offer more control over the introduction of functional groups.

Q2: What is this compound and what are its primary applications?

A2: this compound, also known as 7H-Pyrrolo[2,3-d]pyrimidin-4-ol, is a fused heterocyclic compound. It is a key biochemical reagent and a vital nucleobase analog. It serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including anti-cancer drugs like Ruxolitinib and Tofacitinib.[3]

Q3: What are the typical purity specifications for commercially available this compound?

A3: Commercially, this compound is typically available as a white to brown solid with a purity of 98% or higher, as determined by HPLC.[3]

Troubleshooting Guides

Problem 1: Low Yield in Multi-Component Reaction (MCR)

Q: We are experiencing low yields in our three-component synthesis of the this compound scaffold. What are the potential causes and solutions?

A: Low yields in the MCR for this compound synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Sub-optimal Catalyst Concentration: The catalyst, such as tetra-n-butylammonium bromide (TBAB), plays a crucial role. While a 5 mol% concentration is often effective, deviating from this can impact the yield. Increasing the catalyst amount does not always lead to improved yields.

  • Reaction Conditions: Ensure the reaction is carried out under the recommended mild conditions. For the TBAB-catalyzed reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, a temperature of 50 °C in ethanol is optimal.

  • Side Reactions: The formation of side-products can significantly reduce the yield of the desired product. One common issue is the formation of α,β-unsaturated nitrile species from the initial Knoevenagel condensation. Careful monitoring of the reaction by Thin-Layer Chromatography (TLC) can help in optimizing reaction time to minimize side-product formation.

Problem 2: Poor Regioselectivity and Formation of Isomers

Q: Our synthesis is producing a mixture of regioisomers, complicating purification. How can we improve the regioselectivity?

A: Poor regioselectivity is a known challenge, especially when dealing with substituted precursors.

  • Influence of Substituents: Electron-donating groups on the aromatic rings of precursors can promote unwanted side reactions, such as aryl-bromination, leading to a mixture of products.

  • Protecting Groups: The use of appropriate protecting groups can be a key strategy to direct the reaction to the desired position and prevent unwanted side reactions.

  • Reaction Temperature: In some cases, lowering the reaction temperature can favor the formation of one isomer over another. For instance, in certain ring-closing reactions, a lower temperature of 55 °C was found to yield the desired terminal alkyne isomer, while a higher temperature of 100 °C led to the isomerized internal alkyne.

Problem 3: Difficulties in Product Purification

Q: We are struggling with the purification of the final this compound product. What are the recommended purification strategies?

A: Purification can be challenging due to the presence of closely related side-products and the potential for low solubility of the target compound.

  • Chromatography: Silica gel column chromatography is a common method for purifying this compound and its derivatives.

  • Recrystallization: For the parent this compound, recrystallization from water can be an effective final purification step to obtain a high-purity solid.

  • Solubility Issues: The low aqueous solubility of some derivatives can hinder purification and subsequent biological assays. The introduction of solubilizing groups, such as glycol ethers, into the molecular framework has been shown to improve solubility without compromising biological activity. Adding a small amount of a co-solvent like DMSO can also aid in dissolving less soluble intermediates during the reaction and workup.

Quantitative Data Summary

ParameterMulti-Component Reaction (MCR)Multi-Step SynthesisReference
Typical Yield 73-95%Generally lower and variable
Reaction Time 60-80 minutesSeveral hours to days
Catalyst Tetra-n-butylammonium bromide (TBAB)Various, depending on the step
Key Challenge Side-product formationCumulative yield loss over steps

Experimental Protocols

General Procedure for the One-Pot, Three-Component Synthesis of Polysubstituted Pyrrolo[2,3-d]pyrimidines:

This protocol is adapted from a versatile method for synthesizing the 7-deazaxanthine core, which is structurally related to this compound.

  • Reaction Setup: In a round-bottom flask, combine arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: - Arylglyoxal (1 mmol) - 6-Amino-1,3-dimethyluracil (1 mmol) - Barbituric Acid Derivative (1 mmol) - TBAB (5 mol%) solvent Add Ethanol (10 mL) start->solvent react Stir at 50°C solvent->react monitor Monitor by TLC react->monitor Continuous cool Cool to Room Temperature monitor->cool Upon Completion filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Pure Pyrrolo[2,3-d]pyrimidine Derivative dry->end

Caption: Experimental workflow for the one-pot synthesis of the pyrrolo[2,3-d]pyrimidine core.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in MCR cause1 Sub-optimal Catalyst Concentration start->cause1 cause2 Incorrect Reaction Conditions start->cause2 cause3 Side-Product Formation start->cause3 solution1 Verify Catalyst Loading (e.g., 5 mol% TBAB) cause1->solution1 solution2 Ensure Correct Temperature (e.g., 50°C) and Solvent cause2->solution2 solution3 Monitor Reaction by TLC to Optimize Time cause3->solution3

Caption: Troubleshooting logic for addressing low yields in the multi-component synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Deazahypoxanthine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-deazahypoxanthine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
Low Yield of Final Product Steric Hindrance: Bulky substituent groups on the precursor molecules can impede the reaction. For instance, ortho-methyl groups on aldehyde components in multi-component reactions (MCRs) can negatively affect the initial Michael-type addition.[1]- Consider using starting materials with less steric bulk if compatible with the final product design.- Optimize reaction temperature and time to provide more energy for the reaction to overcome steric barriers.
Instability of Intermediates: Certain intermediates, such as those containing a 6-bromo-2-pyridine moiety, may be unstable under the reaction conditions, leading to lower yields and purity.[1][2]- Use freshly prepared intermediates.- Minimize reaction time and temperature where possible.- Consider a protecting group strategy for sensitive functional groups.
Incomplete Ring Closure: The final ring-closing reaction to form the pyrrolo[2,3-d]pyrimidine core may not go to completion.- Use a more concentrated solution of the base (e.g., NaOEt) to promote product formation.[1][2] - Ensure anhydrous conditions, as moisture can quench the base.
Poor Regioselectivity in Bromination Electron-donating Groups: The presence of electron-donating groups on the aromatic ring can promote unwanted aryl-bromination in addition to the desired α-bromination.- Optimize the brominating agent. Phenyltrimethylammonium tribromide (PTAB) has been used successfully. - Control the reaction temperature and stoichiometry of the brominating agent carefully.
Formation of Multiple Side Products in MCR Side Reactions: The multi-component reaction for the synthesis of the polysubstituted pyrrole intermediate can lead to various side products, such as mesyl-protected pyrroles and α,β-unsaturated nitrile species.- Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and catalyst (e.g., K2CO3) concentration.
Purification Difficulties Similar Polarity of Products and Byproducts: The desired product and various intermediates or side products may have very similar Rf values, making separation by column chromatography challenging.- Utilize alternative purification techniques such as preparative TLC or HPLC.- Consider recrystallization if the product is a solid.- Adjust the solvent system for column chromatography to achieve better separation.
Solubility Issues of Reactants Poor Solubility of Pyrrole Intermediate: The pyrrole intermediate may not be fully soluble in the reaction mixture for the final ring-closure step.- Add a co-solvent like DMSO to aid in the dissolution of the starting material, especially when heating.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound derivatives?

A1: A widely used approach is a multi-component reaction (MCR) to first synthesize a polysubstituted 2-aminopyrrole intermediate. This is followed by a base-catalyzed ring-closing reaction with a suitable reagent, such as an alkyne alkyl ester, to construct the final pyrrolo[2,3-d]pyrimidine scaffold.

Q2: How can I improve the yield of the final ring-closing reaction?

A2: To improve the yield of the cyclization step, you can use a more concentrated solution of sodium ethoxide (NaOEt), which is often prepared in situ. Additionally, ensuring the pyrrole intermediate is fully dissolved, potentially by adding a small amount of DMSO, can be crucial.

Q3: What are some common side products I should look out for in the MCR step?

A3: During the multi-component reaction to form the pyrrole intermediate, you might observe the formation of mesyl-protected pyrroles and α,β-unsaturated nitrile species, which arise from the initial Knoevenagel condensation.

Q4: My bromination reaction is not selective. What can I do?

A4: Poor regioselectivity in bromination can occur due to activating groups on the aromatic ring. Using a milder brominating agent like phenyltrimethylammonium tribromide (PTAB) and carefully controlling the reaction temperature can improve the desired α-bromination.

Q5: I am having trouble purifying my this compound derivative. What are some tips?

A5: Purification can be challenging due to the presence of intermediates with similar polarities. If column chromatography is not effective, consider using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC). Recrystallization can also be an effective method if your compound is a solid.

Experimental Protocols

General Procedure for Multi-Component Reaction (MCR) to Synthesize Polysubstituted Pyrrole Intermediate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the appropriate sulfonamido acetophenone derivative (1 equivalent), cyanoacetamide (1 equivalent), and the desired aldehyde (1 equivalent) in ethanol, add granular anhydrous potassium carbonate (K2CO3) (catalytic amount).

  • Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired polysubstituted pyrrole.

General Procedure for the Synthesis of 7-Deazahypoxanthines via Ring Closure

This protocol describes the final cyclization step to form the this compound core.

  • Prepare a stock solution of sodium ethoxide (NaOEt) by dissolving sodium metal in anhydrous ethanol.

  • In a reaction vessel, dissolve the polysubstituted 2-aminopyrrole intermediate (1 equivalent) in the prepared NaOEt solution in ethanol (excess).

  • If solubility is an issue, a small amount of DMSO can be added.

  • Add the appropriate alkyne alkyl ester (e.g., ethyl hex-5-ynoate) (excess).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.

  • After completion, neutralize the reaction with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final this compound derivative.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_MCR Multi-Component Reaction (MCR) cluster_cyclization Ring Closure start Starting Materials: - Sulfonamido acetophenone - Cyanoacetamide - Aldehyde reagents_mcr Reagents: - K2CO3 - Ethanol start->reagents_mcr 1. reaction_mcr Reflux reagents_mcr->reaction_mcr 2. purification_mcr Purification: Column Chromatography reaction_mcr->purification_mcr 3. product_mcr Polysubstituted 2-Aminopyrrole purification_mcr->product_mcr 4. reagents_cyclo Reagents: - NaOEt in Ethanol - Alkyne alkyl ester - DMSO (optional) product_mcr->reagents_cyclo Intermediate reaction_cyclo Heat (e.g., 80°C) reagents_cyclo->reaction_cyclo 5. purification_cyclo Purification: Column Chromatography reaction_cyclo->purification_cyclo 6. final_product This compound Derivative purification_cyclo->final_product 7. troubleshooting_low_yield cluster_mcr MCR Troubleshooting cluster_cyclization Ring Closure Troubleshooting cluster_purification Purification Troubleshooting start Low Yield of This compound Derivative check_mcr Check MCR Step start->check_mcr check_cyclization Check Ring Closure Step start->check_cyclization check_purification Check Purification Step start->check_purification steric_hindrance Steric Hindrance? check_mcr->steric_hindrance intermediate_instability Intermediate Instability? check_mcr->intermediate_instability side_products Multiple Side Products? check_mcr->side_products incomplete_reaction Incomplete Reaction? check_cyclization->incomplete_reaction reactant_solubility Reactant Solubility? check_cyclization->reactant_solubility product_loss Product Loss during Purification? check_purification->product_loss solution_steric Solution: - Use less bulky reactants - Optimize T and time steric_hindrance->solution_steric solution_instability Solution: - Use fresh intermediates - Milder conditions intermediate_instability->solution_instability solution_side_products Solution: - Optimize stoichiometry - Adjust catalyst/T side_products->solution_side_products solution_incomplete Solution: - Increase base concentration incomplete_reaction->solution_incomplete solution_solubility Solution: - Add co-solvent (DMSO) reactant_solubility->solution_solubility solution_purification Solution: - Optimize chromatography - Consider prep-TLC/HPLC - Recrystallization product_loss->solution_purification

References

Storage and handling recommendations for 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 7-Deazahypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: There are slightly varying recommendations for the optimal storage temperature of this compound. To ensure maximum stability, it is best to consult the product-specific information provided by the supplier. However, general guidelines are summarized in the table below.

Q2: How should I handle this compound in the laboratory?

A2: this compound is classified as an irritant and may cause skin and eye irritation, as well as allergic skin reactions.[1][2][3][4] Therefore, it is crucial to handle it with care in a well-ventilated area. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Standard laboratory hygiene practices, such as washing hands thoroughly after handling, should be followed.

Q3: What is the solubility of this compound?

A3: this compound has limited solubility in water but is soluble in dimethyl sulfoxide (DMSO) and alkaline aqueous solutions. For quantitative details, refer to the solubility table below.

Q4: Is this compound stable?

A4: this compound is generally considered stable under ambient conditions. However, the stability of its solutions may vary depending on the solvent and storage conditions. It is good practice to prepare solutions fresh for optimal performance in experiments. One study noted the potential instability of a this compound derivative in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent used.This compound has limited water solubility. Use a recommended solvent such as DMSO. For DMSO, a concentration of up to 50 mg/mL has been reported.
Insufficient mixing or sonication.If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.
Inconsistent experimental results Degradation of the compound.While generally stable, prepare solutions fresh to minimize potential degradation. Store stock solutions at the recommended temperature and protect from light if necessary.
Improper storage of the solid compound.Ensure the compound is stored at the correct temperature as recommended by the supplier (see storage table below). Keep the container tightly closed to prevent moisture absorption.
Skin or eye irritation Inadequate personal protective equipment (PPE).Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.
Accidental exposure.In case of skin contact, wash the affected area with soap and water. If eye contact occurs, flush with copious amounts of water. Seek medical attention if irritation persists.

Data Presentation

Table 1: Storage and Physical Properties

ParameterRecommendationCitations
Appearance White to off-white or brown crystalline solid
Storage Temperature Varies by supplier; common recommendations include 2-8°C, -20°C, or ambient temperature.
Stability Generally stable under ambient conditions.

Table 2: Solubility Data

SolventSolubilityCitations
Water Limited solubility
Dimethyl Sulfoxide (DMSO) Soluble; up to 50 mg/mL reported
Alkaline Aqueous Solutions Soluble
Polar Organic Solvents Generally soluble

Experimental Protocols & Workflows

General Handling Workflow

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses, Lab Coat) A->B C Weigh this compound in a well-ventilated area B->C D Prepare solution using appropriate solvent (e.g., DMSO) C->D E Clean work area D->E F Dispose of waste according to institutional guidelines E->F G Remove and dispose of PPE properly F->G

Caption: General laboratory workflow for handling this compound.

References

Validation & Comparative

7-Deazahypoxanthine vs. Combretastatin A-4: A Comparative Guide to Microtubule Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent microtubule-disrupting agents: 7-deazahypoxanthine and combretastatin A-4. Both compounds are of significant interest in cancer research due to their ability to interfere with microtubule dynamics, a critical process for cell division and proliferation. This document summarizes their mechanisms of action, presents comparative experimental data, details key experimental protocols, and provides visual representations of their cellular effects.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their dynamic nature makes them an attractive target for anticancer drug development. Both this compound and combretastatin A-4 are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

This compound and its analogues are synthetic compounds inspired by marine alkaloids.[1][2] They have demonstrated significant antiproliferative activities against a range of cancer cell lines, including those resistant to other drugs.[2] These compounds are known to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule formation.[3]

Combretastatin A-4 is a natural stilbenoid phenol isolated from the bark of the African bush willow tree, Combretum caffrum.[4] It is a powerful inhibitor of tubulin polymerization and also binds to the colchicine site. Combretastatin A-4 is particularly noted for its potent vascular-disrupting activity, leading to the collapse of tumor vasculature and subsequent necrotic cell death. Its water-soluble prodrug, combretastatin A-4 phosphate (CA-4P), is widely used in clinical and preclinical studies.

Mechanism of Action and Cellular Effects

Both this compound and combretastatin A-4 share a primary mechanism of action: the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This interaction prevents the formation of microtubules, leading to a cascade of downstream cellular events.

Microtubule Disruption: By binding to tubulin dimers, these compounds prevent their assembly into microtubules. This leads to a net depolymerization of the microtubule network.

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint. This results in a block in the G2/M phase of the cell cycle.

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a common outcome for cells with a compromised mitotic spindle.

Vascular Disruption (Combretastatin A-4): A key feature of combretastatin A-4 is its potent effect on the tumor vasculature. It causes a rapid change in the morphology of endothelial cells, leading to increased vascular permeability and a shutdown of blood flow within the tumor, ultimately causing tumor necrosis.

Comparative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogues and combretastatin A-4 in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineCancer TypeIC50 ValueAssay Type
This compound Analogue (C2-alkynyl) Colon Cancer Cell LinesColon CancerDouble to single-digit nanomolarNot Specified
This compound Analogue HeLaCervical CancerPotent nanomolar activityMTT Assay
Combretastatin A-4 518A2Melanoma1.8 nMMTT Assay
Combretastatin A-4 BFTC 905Bladder Cancer2-4 nMMTT Assay
Combretastatin A-4 TSGH 8301Bladder Cancer2-4 nMMTT Assay
Combretastatin A-4 A549Lung Cancer3.8 nMResazurin Assay
Combretastatin A-4 HL-60Leukemia2.1 nMResazurin Assay
Combretastatin A-4 HT-29Colon Cancer4.2 µMSRB Assay
Combretastatin A-4 MCF-7Breast Cancer1.43 µg/mLNot Specified
Combretastatin A-4 MDA-MB-231Breast Cancer3.25 µg/mLNot Specified

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or combretastatin A-4) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Microplate reader with temperature control

  • Half-area 96-well plates

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with GTP and glycerol on ice.

  • Add the test compound at various concentrations or a vehicle control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat them with the test compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular and Cellular Impact

Mechanism of Action

The following diagram illustrates the shared mechanism of action of this compound and combretastatin A-4 at the molecular level.

Mechanism_of_Action alpha_beta α/β-Tubulin Dimer colchicine_site Colchicine Binding Site on β-Tubulin compound This compound or Combretastatin A-4 binding Binding compound->binding colchicine_site->binding inhibition Inhibition of Polymerization binding->inhibition microtubule Microtubule inhibition->microtubule Prevents formation

Caption: Binding of this compound or combretastatin A-4 to the colchicine site on β-tubulin.

Cellular Consequence of Microtubule Disruption

This workflow demonstrates the downstream cellular events triggered by the inhibition of microtubule polymerization.

Cellular_Consequences start Microtubule Disruption (this compound or Combretastatin A-4) spindle_disruption Mitotic Spindle Disruption start->spindle_disruption vascular_disruption Vascular Disruption (Combretastatin A-4 specific) start->vascular_disruption sac_activation Spindle Assembly Checkpoint (SAC) Activation spindle_disruption->sac_activation g2m_arrest G2/M Phase Cell Cycle Arrest sac_activation->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis necrosis Tumor Necrosis vascular_disruption->necrosis

Caption: Cellular pathways affected by microtubule-disrupting agents.

This guide provides a foundational comparison of this compound and combretastatin A-4. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.

References

Efficacy of 7-Deazahypoxanthine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the efficacy of 7-deazahypoxanthine and its derivatives against various cancer cell lines. It is intended for researchers, scientists, and professionals in drug development, offering a comparative look at its performance, supported by experimental data.

Mechanism of Action

This compound and its analogs exhibit a dual mechanism of action against cancer cells. The primary and most potent mechanism for C2-substituted 7-deazahypoxanthines is the disruption of the microtubule network.[1] These compounds bind to the colchicine site on β-tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis (programmed cell death).[2][3]

A secondary mechanism, primarily associated with the parent compound 7-deazaxanthine, involves the inhibition of angiogenesis.[1] This is thought to occur through the inhibition of thymidine phosphorylase (TP) and by preventing Vascular Endothelial Growth Factor (VEGF) from binding to its receptor.[1] By disrupting the blood supply to tumors, these compounds can impede their growth.

microtubule_destabilization_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Polymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., SW620, HeLa) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Assay 5. Assay Performance (e.g., MTT, Flow Cytometry) Incubation->Assay Data_Acquisition 6. Data Acquisition (Plate Reader, Flow Cytometer) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation, Cell Cycle Profile) Data_Acquisition->Data_Analysis

References

Unraveling the In Vitro Action of 7-Deazahypoxanthine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in vitro mechanism of action of 7-deazahypoxanthine and its derivatives against other relevant compounds. Through quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to objectively present the performance and cellular effects of this promising class of molecules.

This compound, a purine analog, and its derivatives have garnered significant interest in drug discovery, particularly in oncology and virology. Their efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of microtubule dynamics and the inhibition of key enzymes in purine metabolism. This guide will dissect these mechanisms, offering a comparative analysis with established agents to provide a clear benchmark for its in vitro performance.

Dual Mechanism of Action: A Two-Pronged Attack

In vitro studies have revealed that this compound and its analogs employ a dual mechanism to exert their cytotoxic effects. While the parent compound, 7-deazaxanthine, shows modest activity as an inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis, the more potent this compound derivatives primarily function as powerful microtubule-targeting agents.[1] These compounds bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]

Comparative Performance: Antiproliferative Activity

The antiproliferative potential of this compound derivatives has been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with the classic microtubule inhibitor, Combretastatin A-4.

CompoundCell LineIC50 ValueAssay Type
This compound Analog (C2-alkynyl substituent) Colon Cancer Cell LinesDouble to single-digit nanomolarNot Specified
Rigidin-inspired this compound (Compound 32) HeLa45 ± 4 nMNot Specified
Combretastatin A-4 A549 (Non-small cell lung cancer)1.8 ± 0.6 µMNot Specified
Combretastatin A-4 HeLa (Cervical cancer)0.011 µM (median)MTT Assay

Enzyme Inhibition: Targeting Purine Metabolism

Beyond its impact on the cytoskeleton, the this compound scaffold is a known inhibitor of xanthine oxidase, a critical enzyme in the purine catabolism pathway that converts hypoxanthine to xanthine and then to uric acid.[2] this compound is oxidized by xanthine oxidase to 7-deazaxanthine, which acts as a potent inhibitor of the enzyme.[3] This inhibition can lead to the accumulation of hypoxanthine and a reduction in uric acid production.

Furthermore, the isomeric scaffold, 9-deazahypoxanthine, is a cornerstone in the design of highly potent inhibitors of another key purine salvage enzyme, purine nucleoside phosphorylase (PNP). Inhibition of PNP is particularly relevant in T-cell malignancies, as it leads to the accumulation of deoxyguanosine, which is subsequently converted to dGTP, a cytotoxic metabolite in T-cells.[4]

Here, we compare the inhibitory activity of this compound and related compounds against their respective enzyme targets.

CompoundEnzyme TargetInhibition Metric (Ki/IC50)
This compound derivative (6-thio-7-deazahypoxanthine) Xanthine OxidaseKi = 9 µM
Allopurinol Xanthine OxidaseCompetitive inhibitor
Oxypurinol (Allopurinol metabolite) Xanthine OxidaseWeaker inhibitor than allopurinol
9-Benzyl-9-deazaguanine Purine Nucleoside PhosphorylaseKi = 12 nM

Signaling Pathways and Cellular Fate

The in vitro mechanism of this compound is intrinsically linked to the perturbation of critical signaling pathways that govern cell cycle progression and survival.

Microtubule Disruption and Apoptosis

The disruption of microtubule dynamics by potent this compound analogs triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway. Key signaling events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2, which culminates in the activation of effector caspases and programmed cell death.

Microtubule_Disruption_Pathway cluster_drug Drug Action cluster_cellular Cellular Events 7-DH This compound Analogues Tubulin β-Tubulin (Colchicine Site) 7-DH->Tubulin MT Microtubule Disruption Tubulin->MT G2M G2/M Phase Arrest MT->G2M JNK JNK Pathway Activation G2M->JNK Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 Bcl2->Apoptosis

Caption: Microtubule disruption by this compound analogs leading to apoptosis.

Enzyme Inhibition and Metabolic Consequences

Inhibition of xanthine oxidase by this compound alters purine metabolism, leading to a decrease in uric acid and an accumulation of its precursors, hypoxanthine and xanthine. The overproduction of reactive oxygen species (ROS) by xanthine oxidase has been implicated in cancer-related signaling, including the activation of hypoxia-inducible factor 1α (HIF-1α). Therefore, inhibition of this enzyme can modulate these downstream pathways.

Xanthine_Oxidase_Inhibition cluster_drug Drug Action cluster_pathway Purine Catabolism 7-DHX This compound XO Xanthine Oxidase 7-DHX->XO Inhibits Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ROS ROS Production XO->ROS HIF1a HIF-1α Activation ROS->HIF1a

Caption: Inhibition of Xanthine Oxidase by this compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro data for this compound and its analogs, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments discussed in this guide.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives, Combretastatin A-4) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, GTP, and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add the test compounds or a vehicle control to the respective wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory or enhancing effect of the compounds on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compounds to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Xanthine Oxidase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing xanthine oxidase, xanthine (substrate), and buffer in a 96-well plate.

  • Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., this compound, allopurinol) or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Uric Acid Measurement: Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. Kinetic parameters like Ki can be determined by performing the assay at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound's mechanism of action.

Experimental_Workflow Start Start: In Vitro Characterization Antiproliferative Antiproliferative Assays (MTT, SRB) Start->Antiproliferative Enzyme Enzyme Inhibition Assays (XO, PNP) Start->Enzyme IC50 Determine IC50 Values Antiproliferative->IC50 Enzyme->IC50 Tubulin Tubulin Polymerization Assay IC50->Tubulin CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assays IC50->Apoptosis Mechanism Elucidate Mechanism of Action Tubulin->Mechanism CellCycle->Mechanism Apoptosis->Mechanism End Conclusion: Confirmed MOA Mechanism->End

Caption: Workflow for in vitro mechanism of action studies.

References

Cross-Validation of 7-Deazahypoxanthine's Anticancer Efficacy Against Established Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer properties of 7-deazahypoxanthine derivatives against other well-established microtubule-targeting agents. The focus is on presenting objective experimental data to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds. The primary mechanism of action for the potent anticancer activity of C2-substituted 7-deazahypoxanthines is the disruption of the microtubule network in cancer cells, which leads to mitotic arrest and apoptosis.[1] These compounds are synthetic purine analogs, inspired by marine alkaloids, and have demonstrated significant antiproliferative effects.[2][3]

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro and in vivo efficacy of this compound analogs compared to known microtubule inhibitors. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a measure of a compound's potency in inhibiting cancer cell proliferation.

Table 1: In Vitro Antiproliferative Activity of this compound Analogs and Known Inhibitors

Compound/AnalogCancer Cell LineIC50 / GI50 ValueAssay TypeReference
This compound Analog (C2-alkynyl) Colon Cancer Lines (RKO, SKCO1, SW48, SW620)Double to single-digit nMSRB Assay[4]
This compound Analog (Compound 33) HeLa (Cervical), PANC-1 (Pancreatic)15 nMMTT Assay[5]
Combretastatin A-4 518A2 (Melanoma)1.8 nMMTT Assay
Combretastatin A-4 HT-29 (Colon)4.2 µMSRB Assay
Paclitaxel Various (8 lines)2.5 - 7.5 nMNot Specified
Vincristine L1210 (Leukemia)6.0 nMNot Specified

Note: While the parent compound 7-Deazaxanthine is a known inhibitor of thymidine phosphorylase with anti-angiogenic properties, it has shown limited direct antiproliferative activity. Its derivatives, the 7-deazahypoxanthines, are significantly more potent as direct anticancer agents.

Table 2: In Vivo Efficacy of a C2-alkynyl-7-deazahypoxanthine Analog

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicityReference
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed

Mandatory Visualization

The diagrams below illustrate the key signaling pathways and experimental workflows associated with the evaluation of this compound's anticancer effects.

G cluster_cell Cancer Cell compound This compound Analog tubulin β-tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits dynamics Disrupted Microtubule Dynamics polymerization->dynamics mitotic_arrest G2/M Phase Mitotic Arrest dynamics->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Microtubule destabilization pathway by this compound analogs.

G start Start: Culture SW620 Human Colon Cancer Cells inoculate Subcutaneously Inject 2.5 Million Cells into Athymic Nude Mice start->inoculate growth Allow Tumors to Grow to Palpable Size inoculate->growth group Randomly Assign Mice to Treatment and Control Groups growth->group treat Administer Treatment (i.p. injections, 5x/week for 17 days) group->treat treatment_group Treatment Group: 3 mg/kg this compound Analog treat->treatment_group Yes control_group Control Group: Vehicle treat->control_group No monitor Monitor Tumor Volume and Body Weight treatment_group->monitor control_group->monitor end End: Analyze Data (Compare Tumor Growth) monitor->end

Caption: Workflow for the in vivo human tumor xenograft model.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and reproducibility of scientific findings.

In Vitro Antiproliferation Assay (MTT/SRB)
  • Objective: To determine the concentration of a compound that inhibits cancer cell growth by 50% (GI50 or IC50).

  • Procedure:

    • Cell Seeding: Cancer cell lines (e.g., HeLa, SW620) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound analog, Combretastatin A-4) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • Cell Viability Measurement:

      • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

      • SRB (Sulphorhodamine B) Assay: Cells are fixed, and the SRB dye, which binds to cellular proteins, is added. The unbound dye is washed away, and the protein-bound dye is solubilized. Absorbance is read to determine cell density.

    • Data Analysis: Dose-response curves are generated by plotting cell viability against compound concentration. The IC50/GI50 value is calculated from these curves.

Human Tumor Xenograft Model
  • Objective: To assess the in vivo anticancer efficacy of a compound on the growth of human tumors in an animal model.

  • Materials:

    • Cell Line: SW620 human colon adenocarcinoma cells.

    • Animals: Female athymic nude mice.

    • Compound: C2-alkynyl-7-deazahypoxanthine analog.

    • Vehicle Control: Appropriate solvent for the compound (e.g., DMSO, saline).

  • Procedure:

    • Tumor Inoculation: A suspension of 2.5 million SW620 cells, mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

    • Tumor Growth and Grouping: Tumors are allowed to reach a palpable size. Mice are then randomized into treatment and vehicle control groups.

    • Treatment Administration: The treatment group receives intraperitoneal (i.p.) injections of the compound at the specified dose (e.g., 3 mg/kg). The control group receives injections of the vehicle.

    • Dosing Schedule: Treatment is administered five times per week for a total of 17 days.

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.

Tubulin Polymerization Assay
  • Objective: To directly measure the effect of a compound on the assembly of tubulin dimers into microtubules in vitro.

  • Procedure:

    • Reaction Mixture: A reaction mixture containing tubulin protein is prepared.

    • Compound Addition: The test compound (e.g., this compound analog) or a known inhibitor/promoter (e.g., Colchicine, Taxol) is added to the mixture.

    • Initiation of Polymerization: Polymerization is initiated, typically by raising the temperature.

    • Measurement: The assembly of microtubules is monitored over time by measuring the change in light scattering or fluorescence in a spectrophotometer.

    • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to controls. Complete suppression of polymerization is indicative of a potent microtubule-destabilizing agent.

References

Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 7-Deazahypoxanthine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-deazahypoxanthine analogs, a promising class of compounds with diverse therapeutic applications. By examining their structure-activity relationships (SAR), this document offers insights into their performance as anticancer agents, enzyme inhibitors, and receptor antagonists, supported by experimental data and detailed methodologies.

This compound, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows its analogs to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide delves into the SAR of these analogs, focusing on three key areas: anticancer activity through tubulin polymerization inhibition, enzymatic inhibition of xanthine oxidase, and antagonism of adenosine receptors.

Anticancer Activity: Targeting Microtubule Dynamics

A significant number of this compound analogs have demonstrated potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division. These compounds often bind to the colchicine site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.

Comparative Analysis of Antiproliferative and Tubulin Polymerization Inhibition Activity

The following table summarizes the in vitro activity of various this compound analogs against cancer cell lines and their ability to inhibit tubulin polymerization.

Compound IDC2-SubstituentC5-SubstituentC6-SubstituentCell LineAntiproliferative Activity (IC50/GI50, µM)Tubulin Polymerization Inhibition (IC50, µM)Reference
1 pent-4-yn-1-yl3-fluorophenyl4-(2-ethoxyethoxy)benzoylHeLaNot ReportedPotent Inhibitor[1]
33 pent-4-yn-1-ylphenyl4-(2-ethoxyethoxy)benzoylHeLaPotent InhibitorPotent Inhibitor[1]
59 pent-4-yn-1-yl3-fluorophenyl4-(2-ethoxyethoxy)benzoylHeLaPotent InhibitorPotent Inhibitor[1]
Rigidin Analogue C2-alkynylNot SpecifiedNot SpecifiedColon Cancer Cell Lines0.01 - 0.05Not Reported[2][3]

Structure-Activity Relationship Insights:

  • C2-Position: The introduction of linear alkyl groups, particularly those with a terminal alkyne, at the C2-position has been shown to be crucial for potent antiproliferative activity. This modification is believed to enhance the binding affinity to the colchicine site of β-tubulin.

  • C5 and C6-Positions: Modifications at the C5 and C6 positions with various aryl and benzoyl groups, respectively, have a significant impact on activity. The presence of solubilizing groups, such as a glycol ether at the 4'-position of the C6 aryl ring, can improve the pharmacokinetic properties of these analogs without compromising their antiproliferative potency.

  • N9-Position: Substitution at the N9-position with bulky groups has been shown to retain or even enhance the antiproliferative activities of these compounds.

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (lyophilized)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and control (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare working solutions of test compounds and controls.

  • In a 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.

  • Add the test compound or control to the respective wells.

  • Incubate the plate at 37°C and monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the dose-response curve.

Signaling Pathway: Disruption of Microtubule Dynamics

The inhibition of tubulin polymerization by this compound analogs triggers a cascade of events leading to apoptosis.

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences 7-Deazahypoxanthine_Analog This compound Analog Tubulin_Dimers α/β-Tubulin Dimers 7-Deazahypoxanthine_Analog->Tubulin_Dimers Binds to Colchicine Site Polymerization Polymerization 7-Deazahypoxanthine_Analog->Polymerization Inhibits Tubulin_Dimers->Polymerization Assembly Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Disassembly Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Leads to Depolymerization->Tubulin_Dimers Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound analogs.

Enzymatic Inhibition: Targeting Xanthine Oxidase

Certain this compound analogs have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Comparative Analysis of Xanthine Oxidase Inhibition

The inhibitory activity of this compound analogs against xanthine oxidase is presented below.

Compound IDR-GroupIC50 (µM)Ki (µM)Reference
Compound 3 Ester group11Not Reported
Compound 4 Carboxylic acid103Not Reported
This compound -Known InhibitorNot Reported

Structure-Activity Relationship Insights:

  • The presence of an ester group in the structure of the inhibitor leads to a significant increase in inhibitory activity against xanthine oxidase compared to a carboxylic acid group. This suggests that the electronic and steric properties of the substituent play a crucial role in the interaction with the enzyme's active site.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation by xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds and control (e.g., Allopurinol)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare solutions of xanthine oxidase, xanthine, and test compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, xanthine oxidase, and the test compound or control.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the xanthine solution.

  • Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Mechanism of Inhibition: Xanthine Oxidase

The following diagram illustrates the competitive inhibition of xanthine oxidase by a this compound analog.

G Xanthine_Oxidase Xanthine Oxidase (Enzyme) Active_Site Active Site Enzyme_Substrate_Complex Enzyme-Substrate Complex Active_Site->Enzyme_Substrate_Complex Forms Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Active_Site->Enzyme_Inhibitor_Complex Forms Xanthine Xanthine (Substrate) Xanthine->Active_Site Binds to Uric_Acid Uric Acid (Product) Inhibitor This compound Analog (Inhibitor) Inhibitor->Active_Site Competitively Binds to Enzyme_Substrate_Complex->Uric_Acid Catalyzes conversion to

Caption: Competitive inhibition of xanthine oxidase.

Adenosine Receptor Antagonism

This compound analogs have also been investigated as antagonists of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes.

Comparative Analysis of Adenosine Receptor Binding Affinity

The binding affinities (Ki) of 7-deazaadenine and this compound analogs for adenosine A1 and A2A receptors are summarized below.

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)Reference
7-deaza-p-cyano-6-benzylthioinosine 5.3 (T. gondii adenosine kinase)Not Reported
7-deaza-p-methoxy-6-benzylthioinosine 4.6 (T. gondii adenosine kinase)Not Reported

Structure-Activity Relationship Insights:

  • 7-Position: The replacement of the N7 atom with a carbon atom in the purine ring does not appear to be a critical structural requirement for binding to adenosine kinase, a related enzyme. This modification can provide flexibility to substituents at the 6-position, allowing for better accommodation within the enzyme's hydrophobic pocket.

  • 6-Position: Single substitutions at the para or meta positions of a benzylthio group at the 6-position generally enhance binding affinity, while ortho substitutions lead to a loss of affinity.

Experimental Protocol: Adenosine Receptor Binding Assay

This radioligand binding assay determines the affinity of a compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the target adenosine receptor (e.g., from HEK293 or CHO cells)

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding agent (e.g., a high concentration of a known ligand)

  • Test compounds and controls

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding agent.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound and unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki value is determined by analyzing the displacement of the radioligand by the test compound using appropriate software.

Mechanism of Action: Adenosine Receptor Antagonism

The diagram below illustrates how a this compound analog can act as an antagonist at an adenosine receptor.

G Adenosine_Receptor Adenosine Receptor (e.g., A2A) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenosine Adenosine (Agonist) Adenosine->Adenosine_Receptor Binds & Activates Antagonist This compound Analog (Antagonist) Antagonist->Adenosine_Receptor Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

References

7-Deazahypoxanthine vs. Alternatives: An In Vivo Efficacy Comparison in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 7-Deazahypoxanthine derivatives against other microtubule-targeting agents in xenograft models of cancer. This analysis is supported by experimental data from preclinical studies to aid in the evaluation of novel cancer therapeutics.

Derivatives of this compound have emerged as a promising class of anti-cancer compounds. Notably, a C2-alkynyl analogue of this compound has demonstrated significant tumor growth inhibition in a human colon cancer xenograft model. The primary mechanism of action for these compounds is the disruption of microtubule dynamics, a critical process for cell division, by binding to the colchicine site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.[1] This guide focuses on the in vivo validation of this efficacy and compares it with established microtubule inhibitors, such as Combretastatin A-4.

Quantitative Efficacy in Xenograft Models

Table 1: In Vivo Efficacy of C2-alkynyl-7-deazahypoxanthine Analogue [1]

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicity
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed

Table 2: In Vivo Efficacy of Combretastatin A-4 Phosphate (CA-4P)

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionAdditional Observations
Combretastatin A-4 Phosphate (CA-4P)Colorectal Liver MetastasesMurine modelContinuous s.c. infusionMajor reduction in tumor growth (percentage of liver occupied by metastases decreased from 20.55% to 7.46%)Increased tumor necrosis[2]
Combretastatin A-4 Prodrug (CA4P)Non-Hodgkin's Lymphoma (WSU-DLCL2 xenograft)SCID mice200 mg/kg, four divided dosesT/C of 11.7% and T-C of 12 daysSignificant decrease in tumor blood vessels[3]
Combretastatin A-4 Phosphate (CA4P)B16 MelanomaMiceInjections every 2 daysSignificant delay in tumor growth---

Mechanism of Action: Microtubule Disruption

Both this compound derivatives and Combretastatin A-4 share a common mechanism of targeting microtubule dynamics. They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the cellular cytoskeleton is particularly detrimental to rapidly dividing cancer cells, as it halts the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects 7_Deazahypoxanthine_Derivative This compound Derivative Beta_Tubulin β-Tubulin (Colchicine Binding Site) 7_Deazahypoxanthine_Derivative->Beta_Tubulin Binds to Combretastatin_A4 Combretastatin A-4 Combretastatin_A4->Beta_Tubulin Binds to Microtubule_Polymerization_Inhibition Inhibition of Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization_Inhibition Microtubule_Destabilization Microtubule Destabilization Microtubule_Polymerization_Inhibition->Microtubule_Destabilization G2_M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2_M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2_M_Arrest->Apoptosis

Caption: Signaling pathway of microtubule-targeting agents.

Experimental Protocols

Human Tumor Xenograft Model for C2-alkynyl-7-deazahypoxanthine Analogue[1]

1. Cell Culture and Implantation:

  • Human colon cancer cells (SW620) are cultured under standard conditions.

  • A suspension of SW620 cells is subcutaneously injected into the flank of athymic nude mice.

  • Tumors are allowed to grow to a palpable size before the commencement of treatment.

2. Treatment Administration:

  • Mice are randomized into a control group and a treatment group.

  • The treatment group receives intraperitoneal (i.p.) injections of the C2-alkynyl-7-deazahypoxanthine analogue at a dose of 3 mg/kg.

  • The control group receives i.p. injections of the vehicle solution.

  • Dosing is performed five times per week for a total of 17 days.

3. Efficacy and Toxicity Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length × width²) / 2 is used to calculate the tumor volume.

  • The body weight of the mice is monitored throughout the study as a general indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

Start Start Cell_Culture SW620 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group (3 mg/kg i.p.) Randomization->Treatment_Group Control_Group Control Group (Vehicle i.p.) Randomization->Control_Group Dosing_Schedule Dosing: 5x/week for 17 days Treatment_Group->Dosing_Schedule Control_Group->Dosing_Schedule Monitoring Tumor Volume & Body Weight Measurement Dosing_Schedule->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for xenograft model.

References

Head-to-head comparison of different 7-Deazahypoxanthine synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine core structure, serves as a vital building block for a range of therapeutic agents, including anti-cancer and anti-inflammatory drugs. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, offering a clear overview of their methodologies, performance metrics, and underlying chemical strategies. Experimental data has been compiled to facilitate an objective assessment of each route's advantages and limitations.

Comparative Analysis of Synthesis Routes

The synthesis of the this compound scaffold can be broadly approached from different starting points, primarily involving the construction of the pyrimidine ring onto a pre-existing pyrrole or the formation of the pyrrole ring onto a pyrimidine precursor. Below is a summary of key quantitative data for three distinct and representative synthetic strategies.

ParameterRoute 1: From 4,6-Dichloropyrimidine-5-carbaldehydeRoute 2: Multicomponent Reaction (MCR)Route 3: From 6-Iodo-1-deazapurine
Starting Materials 4,6-Dichloropyrimidine-5-carbaldehyde, Methyl glycinateSulfonamido acetophenone, Benzaldehyde, Cyanoacetamide, Ethyl-hex-5-ynoate6-Iodo-1-deazapurine, Benzyl alcohol
Key Reagents K₂CO₃, SOCl₂, Acetic acid, NaOHK₂CO₃, Sodium ethoxideCopper(I) iodide, 1,10-Phenanthroline, Cs₂CO₃, Palladium on carbon
Overall Yield High (exact percentage not specified in the provided abstract)Moderate to Reasonable[1][2]44%[3]
Reaction Steps 4 steps2 main steps (MCR followed by cyclization)3 steps
Purity Confirmed by elemental analysis, ¹H NMR, ¹³C NMR, and MS spectral dataHigh purity (91-98%) after silica gel column chromatographyNot explicitly stated, but purification by recrystallization is mentioned
Key Advantages High yield for the final functionalized derivative.Efficiency of multicomponent reaction, potential for diversity.A novel approach with a good overall yield.
Key Disadvantages Multi-step process with potentially harsh reagents like SOCl₂.Yields can be moderate and purification can be challenging.Requires a more specialized starting material (6-iodo-1-deazapurine).

Experimental Protocols

Route 1: Synthesis from 4,6-Dichloropyrimidine-5-carbaldehyde

This route focuses on building the pyrrole ring onto a pre-functionalized pyrimidine.

Step 1: Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

  • To a solution of 4,6-dichloropyrimidine-5-carbaldehyde in methanol, add methyl glycinate and potassium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the intermediate is treated with thionyl chloride (SOCl₂) and heated to reflux to yield Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

Step 2: Synthesis of 8-functionally substituted this compound

  • The carboxylate from the previous step is subjected to hydrolysis using a mixture of acetic acid and water under reflux conditions.

Step 3: Hydrolysis to this compound-8-carboxylic acid

  • The resulting compound is then hydrolyzed with sodium hydroxide in water to yield the final this compound derivative.

Route 2: Multicomponent Reaction (MCR) Approach

This strategy efficiently constructs a polysubstituted pyrrole intermediate in a single step, which is then cyclized.

Step 1: Synthesis of the Polysubstituted Pyrrole Intermediate

  • A mixture of a sulfonamido acetophenone (1 equivalent), an aldehyde (e.g., benzaldehyde), cyanoacetamide (1.3 equivalents), and granular potassium carbonate (K₂CO₃) is refluxed in ethanol.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the polysubstituted pyrrole.

Step 2: Ring-Closing Reaction to form the this compound Core

  • The synthesized pyrrole intermediate is reacted with an alkyne alkyl ester, such as ethyl-hex-5-ynoate, in the presence of sodium ethoxide (NaOEt) prepared in situ.

  • The reaction mixture is heated to 80 °C. For less soluble pyrroles, a small amount of DMSO may be added to aid dissolution.

  • The final this compound product is purified by silica gel column chromatography.

Route 3: Synthesis from 6-Iodo-1-deazapurine

This newer route utilizes a copper-catalyzed C-O bond formation as a key step.

Step 1: Synthesis of the O⁶-benzyl derivative

  • A suspension of tetrahydropyranyl-protected 6-iodo-1-deazapurine, copper(I) iodide (CuI), 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in toluene is prepared.

  • Benzyl alcohol is added, and the mixture is stirred at 110 °C for 4 hours.

  • After cooling, the catalyst is removed by filtration through celite.

Step 2: Deprotection

  • The crude product from the previous step is dissolved in methanol, and 5% hydrochloric acid is added.

  • The solution is stirred at 50 °C for two hours to remove the tetrahydropyranyl protecting group.

Step 3: Hydrogenation to this compound

  • The resulting benzyl ether is hydrogenated using palladium on carbon (Pd/C) to yield the final 1-deazahypoxanthine (a regioisomer of this compound). The final product is purified by recrystallization from water.

Visualizing the Synthetic and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate a general synthetic workflow and the biological relevance of this compound derivatives.

G Start Starting Materials Reaction Chemical Reaction (e.g., MCR, Cyclization) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis Product Final Product (this compound) Analysis->Product

Caption: A generalized workflow for the chemical synthesis of this compound.

G cluster_0 Cellular Environment 7-Deazahypoxanthine_Derivative This compound Derivative Tubulin Tubulin 7-Deazahypoxanthine_Derivative->Tubulin inhibits Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization is required for Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 7-Deazahypoxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 7-Deazahypoxanthine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Researchers and drug development professionals working with this compound must be equipped with the appropriate personal protective equipment (PPE) and be knowledgeable of the correct handling and disposal procedures. While this compound is a valuable compound in various research applications, it is imperative to handle it with care to mitigate any potential risks.

Essential Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form, a comprehensive PPE strategy is required to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection GlovesNitrile gloves are recommended for their general chemical resistance and durability. Given the absence of specific chemical resistance data for this compound, it is crucial to double-glove and to change gloves immediately if they become contaminated. Never reuse disposable gloves.
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or airborne particles, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of dust generation, chemical splash goggles offer more complete protection. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection Filtering Facepiece RespiratorTo prevent the inhalation of fine powders, a NIOSH-approved N95 filtering facepiece respirator is recommended, especially when handling the compound outside of a chemical fume hood or other ventilated enclosure. For activities with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a site-specific risk assessment.
Protective Clothing Laboratory CoatA standard laboratory coat should be worn to protect the skin and personal clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat is advised.
Foot Protection Closed-toe ShoesClosed-toe shoes are mandatory in all laboratory settings to protect the feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Handling Area Designate Handling Area Gather Materials Gather Materials Designate Handling Area->Gather Materials Next Don PPE Don PPE Gather Materials->Don PPE Next Weigh Compound Weigh Compound Don PPE->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution If applicable Decontaminate Surfaces Decontaminate Surfaces Weigh Compound->Decontaminate Surfaces After use Prepare Solution->Decontaminate Surfaces After use Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Next Doff PPE Doff PPE Dispose of Waste->Doff PPE Final Step

Figure 1. Workflow for safely handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

    • Gather all necessary equipment and materials, including the compound, spatulas, weigh boats, solvents, and waste containers, before starting the procedure.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately labeled.

  • Cleanup:

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated chemical waste container.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated weigh boats, and paper towels, in a clearly labeled, sealed container.

    • Liquid Waste: If solutions of this compound are generated, collect them in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

    • Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound should be disposed of in a designated sharps container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.

  • Collection:

    • Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Deazahypoxanthine
Reactant of Route 2
Reactant of Route 2
7-Deazahypoxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.